molecular formula C2H6ClOP B074252 Dimethylphosphinic chloride CAS No. 1111-92-8

Dimethylphosphinic chloride

Cat. No.: B074252
CAS No.: 1111-92-8
M. Wt: 112.49 g/mol
InChI Key: CVNMBKFJYRAHPO-UHFFFAOYSA-N
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Description

Dimethylphosphinic chloride is a highly versatile and reactive organophosphorus compound that serves as a critical building block in synthetic chemistry and materials science. Its primary value lies in its role as a phosphorylating agent, where it efficiently introduces the dimethylphosphinyl group (-P(O)Me₂) into target molecules. This reagent is particularly valuable in the synthesis of phosphinic acid derivatives, which are isosteres of biologically relevant phosphates and carboxylates, making them of high interest in medicinal chemistry for drug discovery. Researchers utilize this compound to create novel protease inhibitors, enzyme mimetics, and potential therapeutic agents by forming stable P-C bonds. Furthermore, it finds significant application in the development of advanced materials, including flame retardants, metal extractants for hydrometallurgy, and ligands for catalysis. Its mechanism of action involves nucleophilic substitution, where the chloride atom is readily displaced by nucleophiles such as alcohols, amines, or thiols, leading to the formation of phosphinate esters, amides, or thioesters, respectively. The dimethylphosphinyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting compounds. Supplied as a high-purity reagent, it is essential for investigating structure-activity relationships (SAR) and for the design of new functional molecules with tailored properties.

Properties

IUPAC Name

[chloro(methyl)phosphoryl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMBKFJYRAHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149503
Record name Dimethylphosphinic chloride
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Molecular Weight

112.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1111-92-8
Record name Phosphinic chloride, dimethyl-
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Record name Dimethylphosphinic chloride
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Record name Dimethylphosphinic chloride
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Record name Dimethylphosphinic chloride
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Foundational & Exploratory

What are the physical and chemical properties of dimethylphosphinic chloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of dimethylphosphinic chloride (CAS No. 1111-92-8). The information is compiled to support laboratory research and development activities, with a focus on data presentation, experimental considerations, and safety protocols.

Chemical Identity and Physical Properties

This compound is an organophosphorus compound with the chemical formula C₂H₆ClOP.[1][2] It is a solid at room temperature, appearing as a white to light yellow or tan crystalline substance.[3][4][5][6] It is recognized for its high reactivity, particularly its sensitivity to moisture.[1][3][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1111-92-8[3]
Molecular Formula C₂H₆ClOP[5][7]
Molecular Weight 112.50 g/mol [3][7]
Appearance White to light yellow/pale cream/light red/tan crystalline powder or solid.[3][4][5][8]
Melting Point 65-75 °C (lit.)[3][5][8]
Boiling Point 204 °C (lit.) at 760 mmHg[3][8]
Density 1.158 ± 0.06 g/cm³ (Predicted)[1][4]
Solubility Soluble in Chloroform (Sparingly), Methanol (Slightly).[1][4] Reacts with water.
Flash Point Not applicable
InChI Key CVNMBKFJYRAHPO-UHFFFAOYSA-N[3][5]
Canonical SMILES CP(=O)(C)Cl[5][6]

Chemical Reactivity and Applications

This compound is a highly reactive compound primarily used as a reagent in organic synthesis. Its reactivity is centered around the electrophilic phosphorus atom, making it susceptible to nucleophilic attack.

  • Moisture Sensitivity: The compound is highly sensitive to moisture and will readily hydrolyze to form dimethylphosphinic acid and hydrogen chloride gas.[1][3][7] This necessitates handling under inert and anhydrous conditions.

  • Phosphorylating Agent: It serves as an effective phosphorylating agent, used to introduce the dimethylphosphinyl group

    (CH3)2P(O)(CH₃)₂P(O)-(CH3​)2​P(O)−
    onto various nucleophiles such as alcohols, amines, and thiols.

  • Peptide Synthesis: It is utilized in the protection of amino acids during peptide synthesis.[4][9]

  • Reagent in Synthesis: The compound has been used in the preparation of other organophosphorus compounds, such as dimethyl-ethynylphosphine oxide.[4] Studies have also investigated the kinetics and mechanisms of its reactions with anilines and pyridines in acetonitrile.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While specific spectral data points are not detailed in the provided search results, the availability of various spectra has been noted.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are available for this compound, which are essential for confirming its structure.[2][10]

  • Infrared (IR) Spectroscopy: IR spectra, specifically ATR-IR, are also available and can be used to identify functional groups present in the molecule.[2] The P=O bond typically shows a strong absorption in the IR spectrum.

Safety and Hazard Information

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][7][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: GHS Hazard and Safety Information

CategoryInformationReference(s)
Pictogram GHS05 (Corrosion)[4]
Signal Word Danger[4][8]
Hazard Statements H314: Causes severe skin burns and eye damage.[7][8]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501. (Summary: Do not breathe dust, wear protective gear, and follow specific first aid procedures for exposure).[3][7][8]
Hazard Class 8[3][4]
Packing Group II[3][4]
Storage Store locked up in a refrigerator under an inert atmosphere.[1][4][8] It is designated under Storage Class 8A for combustible corrosive hazardous materials.

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[8]

Experimental Protocols and Handling

Due to its reactivity, specific protocols must be followed when using this compound. The following section outlines general best practices derived from procedures for similar reactive organophosphorus chlorides.

General Handling Workflow:

The diagram below illustrates a logical workflow for handling a moisture-sensitive and corrosive reagent like this compound in a typical synthetic reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_inert 1. Establish Inert Atmosphere (Nitrogen or Argon) prep_glass 2. Use Oven-Dried Glassware prep_inert->prep_glass prep_reagent 3. Equilibrate Reagent to RT (If stored cold) prep_glass->prep_reagent reac_dissolve 4. Dissolve Substrate in Anhydrous Solvent prep_reagent->reac_dissolve reac_weigh 5. Weigh DMPC Under Inert Atmosphere reac_dissolve->reac_weigh reac_add 6. Add DMPC to Reaction (e.g., via syringe or addition funnel) reac_weigh->reac_add reac_control 7. Control Temperature (Cooling bath for exothermic reaction) reac_add->reac_control work_quench 8. Quench Reaction Carefully (e.g., with sat. aq. NH4Cl) reac_control->work_quench work_extract 9. Perform Aqueous Extraction work_quench->work_extract work_dry 10. Dry Organic Layer (e.g., with MgSO4 or Na2SO4) work_extract->work_dry work_purify 11. Purify Product (e.g., Chromatography, Distillation) work_dry->work_purify

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of dimethylphosphinic chloride ((CH₃)₂P(O)Cl), a key reagent in organic synthesis and a building block for various organophosphorus compounds. This document details a reliable two-step synthetic pathway and presents its complete structural elucidation through spectroscopic methods.

Physicochemical and Spectroscopic Data

The fundamental physical properties and key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1111-92-8
Molecular Formula C₂H₆ClOP
Molecular Weight 112.49 g/mol
Appearance White to pale cream crystalline solid
Melting Point 68-75 °C
Boiling Point 204 °C
Sensitivity Moisture sensitive

Table 2: NMR Spectroscopic Data for this compound (CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H ~2.03Doublet²JP-H ≈ 14 Hz
¹³C Not availableDoublet¹JP-C not available
³¹P ~45.0SingletN/A

Table 3: Infrared (IR) Spectroscopic Data for this compound [2]

Wavenumber (cm⁻¹)IntensityAssignment
~2980 - 3000MediumC-H stretch (asymmetric)
~2910 - 2930MediumC-H stretch (symmetric)
~1410 - 1430MediumCH₃ bend (asymmetric)
~1250 - 1300StrongP=O stretch
~900 - 950StrongP-C stretch (asymmetric)
~750 - 800StrongP-C stretch (symmetric)
~500 - 550StrongP-Cl stretch

Synthesis Workflow

The synthesis of this compound is efficiently achieved through a two-step process, starting from commercially available thiophosphoryl chloride. The workflow involves the initial formation of tetramethylbiphosphine disulfide, which is then chlorinated to yield the final product.

Synthesis_Workflow Synthesis of this compound A Thiophosphoryl Chloride (PSCl₃) C Tetramethylbiphosphine Disulfide A->C Grignard Reaction B Methylmagnesium Bromide (CH₃MgBr) B->C E This compound C->E Chlorination D Sulfuryl Chloride (SO₂Cl₂) D->E

References

CAS number and molecular structure of dimethylphosphinic chloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethylphosphinic Chloride for Researchers

This guide provides comprehensive technical information on this compound, a versatile reagent in organic synthesis and drug discovery. It covers its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on methodologies relevant to scientific researchers and drug development professionals.

Chemical Identity and Properties

This compound is an organophosphorus compound with the CAS number 1111-92-8.[1][2][3][4][5] It is a moisture-sensitive, corrosive solid that serves as a key intermediate in various chemical transformations.[1][2][4]

Molecular Structure

The structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and one chlorine atom.

molecular_structure P P O O P->O O Cl Cl P->Cl Cl C1 CH₃ P->C1 CH₃ C2 CH₃ P->C2 CH₃

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1111-92-8[1][2][3][4][5]
Molecular Formula C₂H₆ClOP[1][2][3][4]
Molecular Weight 112.50 g/mol [5]
Appearance White to yellow/tan crystalline solid[2][4]
Melting Point 65-71 °C[5]
Boiling Point 204 °C[5]
SMILES CP(=O)(C)Cl[1][2][4][5]
InChI Key CVNMBKFJYRAHPO-UHFFFAOYSA-N[1][3][4][5]

Synthesis and Reactions

This compound is a reactive compound used as a phosphorylating agent.[2] Its synthesis and subsequent reactions are central to its utility.

Representative Synthesis Protocol

While various methods exist for the synthesis of phosphinic chlorides, a common approach involves the controlled reaction of a Grignard reagent with phosphorus oxychloride.

Reaction: 2 CH₃MgBr + POCl₃ → (CH₃)₂P(O)Cl + 2 MgBrCl

Methodology:

  • Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Phosphorus oxychloride (POCl₃, 1.0 eq.) is dissolved in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) and cooled to 0 °C in an ice bath.

  • Grignard Addition: A solution of methylmagnesium bromide (CH₃MgBr, 2.0 eq.) in the same solvent is added dropwise from the dropping funnel to the stirred POCl₃ solution. The temperature is carefully maintained below 5 °C throughout the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or recrystallization to yield this compound.

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions.

Applications in Research and Drug Development

This compound and related phosphinic acid derivatives are valuable in medicinal chemistry due to their diverse biological activities.[6]

Peptide Synthesis

This compound can be used as a coupling reagent to activate the carboxyl group of an N-protected amino acid, facilitating the formation of a peptide bond. It reacts with the carboxylic acid to form a mixed phosphinic-carboxylic anhydride (B1165640), which is a highly reactive intermediate.

peptide_synthesis Mechanism of Peptide Coupling cluster_activation Activation Step cluster_coupling Coupling Step AA N-Protected Amino Acid (R-COOH) Anhydride Mixed Anhydride Intermediate AA->Anhydride + (CH₃)₂P(O)Cl DPC Dimethylphosphinic Chloride ((CH₃)₂P(O)Cl) DPC->Anhydride Peptide Dipeptide (R-CO-NH-R') Anhydride->Peptide + H₂N-R' Amine Amino Acid Ester (H₂N-R') Amine->Peptide Byproduct Dimethylphosphinic Acid Peptide->Byproduct releases

Caption: Peptide bond formation via a mixed anhydride intermediate.

This method is valuable for coupling sterically hindered amino acids where other reagents might be less effective.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for scientific research. The following section provides a protocol for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the analysis and purity assessment of this compound.[2]

Methodology:

  • Column: Newcrom R1 or equivalent C18 reverse-phase column.[2]

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water containing 0.1% phosphoric acid (Solvent A). For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or Mass Spectrometer.

  • Injection Volume: 5-20 µL.

hplc_workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Inject Sample (5-20 µL) prep->inject 1 separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate 2 detect Detection (UV or MS) separate->detect 3 analyze Data Analysis (Peak Integration, Purity %) detect->analyze 4

Caption: General workflow for HPLC analysis of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][4] It is also sensitive to moisture and will hydrolyze to form hydrochloric acid and dimethylphosphinic acid.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.

  • Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

Researchers should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

Spectroscopic data (NMR, IR, Mass Spec) for dimethylphosphinic chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dimethylphosphinic chloride (CAS No. 1111-92-8), a crucial reagent and building block in organic and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in complex synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Expected)

ParameterExpected ValueMultiplicityNotes
Chemical Shift (δ)1.5 - 2.5 ppmDoubletThe methyl protons are coupled to the phosphorus nucleus.
Coupling Constant (²JP-H)10 - 20 Hz-The two-bond coupling between phosphorus and hydrogen is characteristic.

Table 2: 13C NMR Spectroscopic Data (Expected)

ParameterExpected ValueMultiplicityNotes
Chemical Shift (δ)20 - 40 ppmDoubletThe methyl carbons are directly bonded to the phosphorus atom.
Coupling Constant (¹JP-C)80 - 120 Hz-A large one-bond coupling constant is expected.

Table 3: 31P NMR Spectroscopic Data

ParameterValueMultiplicityNotes
Chemical Shift (δ)~65 ppm[1]Singlet (Proton Decoupled)Referenced to 85% H₃PO₄.
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (Expected)

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~2980 - 2900C-H stretch (methyl)MediumCharacteristic of alkyl groups.
~1450 - 1380C-H bend (methyl)MediumAsymmetric and symmetric deformations.
~1250 - 1300P=O stretchStrongA prominent and characteristic peak for phosphine (B1218219) oxides.
~900 - 950P-C stretchStrongCorresponds to the phosphorus-carbon bond vibration.
~500 - 600P-Cl stretchStrongCharacteristic absorption for the phosphorus-chlorine bond.
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Expected)

m/z ValueIonNotes
112 & 114[M]⁺Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine.
97[M - CH₃]⁺Loss of a methyl group.
77[M - Cl]⁺Loss of the chlorine atom.
62[(CH₃)₂P]⁺Dimethylphosphinyl cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for organophosphorus compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN). The solution should be filtered if any particulate matter is present to ensure homogeneity.

  • Instrumentation: NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon, though coupling to phosphorus will still be present.

    • The spectral width is set to encompass the expected range for organic molecules (e.g., 0-220 ppm).

    • Longer acquisition times or a higher number of scans are generally required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • A proton-decoupled one-pulse sequence is standard.

    • The spectral width is set to a wide range to cover the diverse chemical shifts of phosphorus compounds (e.g., -250 to +250 ppm).

    • 85% H₃PO₄ is used as an external reference standard (δ = 0 ppm).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

    • KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, spectra are recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS). For GC/MS, the sample is dissolved in a volatile organic solvent.

  • Ionization: Electron ionization (EI) is a common method for this type of molecule, typically operating at 70 eV. Electrospray ionization (ESI) can also be used, particularly with LC/MS.

  • Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 31P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for dimethylphosphinic chloride (CAS No. 1111-92-8), a reactive compound utilized in various chemical syntheses, including peptide synthesis and as a precursor for organophosphorus compounds.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a solid, appearing as light red or yellow to pink to tan crystals or crystalline powder and chunks.[1][3][4] It is characterized by the chemical formula C2H6ClOP and a molecular weight of approximately 112.5 g/mol .[4][5] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 1111-92-8[1]
Molecular Formula C2H6ClOP[4]
Molecular Weight 112.50 g/mol [6]
Appearance Light red solid; yellow to pink to tan crystals or crystalline powder and chunks[1][3][4]
Melting Point 65 - 72 °C / 149 - 161.6 °F[2][3]
Boiling Point 204 °C / 399.2 °F @ 760 mmHg[2][3]
Solubility Soluble in organic solvents, insoluble in water[1]
Stability Stable under normal conditions, but moisture sensitive[1][4]

Hazard Identification and Safety Precautions

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[3][4][5] It is essential to handle this compound with appropriate personal protective equipment and within a controlled environment.

Signal Word: Danger[3][4][6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4][5]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[4][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]

Table 2: GHS Classification

Hazard ClassCategory
Skin Corrosion/Irritation 1B
Serious Eye Damage/Eye Irritation 1

Source: GHS information aggregated from multiple sources.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following equipment should be used:

  • Eye/Face Protection: Goggles or a face shield conforming to EN166 standards are required.[4][7]

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[7]

  • Skin and Body Protection: Wear impervious clothing and appropriate protective gloves to prevent skin exposure.[4][7]

  • Respiratory Protection: For large-scale or emergency use, or when exposure limits may be exceeded, a respirator with a particulates filter conforming to EN 143 is recommended.[4]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Handle only in a closed system or with appropriate exhaust ventilation.[3][4]

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Do not breathe dust.[3][4]

  • Wash hands thoroughly after handling.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4][7]

  • Keep the container tightly closed.[3][4][7]

  • Store locked up.[3][7]

  • Keep under a nitrogen atmosphere due to its moisture sensitivity.[3][4]

  • Store in a corrosives area.[3][4]

  • Incompatible with strong oxidizing agents and strong bases.[3]

Figure 1: Safe Handling and Storage Workflow

start Receive this compound storage Store in a cool, dry, well-ventilated, corrosives area under nitrogen start->storage handling Handle in a fume hood with appropriate PPE storage->handling use Use in chemical synthesis handling->use waste Dispose of as hazardous waste use->waste end End waste->end

Caption: Workflow for the safe receipt, storage, handling, use, and disposal of this compound.

First Aid Measures

In the event of exposure, immediate medical attention is required.[3][4] The following first aid measures should be taken:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[3][4]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[3][4]

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible, drink milk afterwards.[3][4]

Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3]

Figure 2: First Aid Decision Tree for this compound Exposure

exposure Exposure to This compound eye Eye Contact exposure->eye Route skin Skin Contact exposure->skin Route inhalation Inhalation exposure->inhalation Route ingestion Ingestion exposure->ingestion Route eye_action Rinse with water for 15+ mins Remove contact lenses Seek immediate medical attention eye->eye_action skin_action Remove contaminated clothing Rinse skin with water/shower Seek immediate medical attention skin->skin_action inhalation_action Move to fresh air Keep at rest Give artificial respiration if needed Seek medical attention inhalation->inhalation_action ingestion_action Rinse mouth DO NOT induce vomiting Drink water/milk Seek immediate medical attention ingestion->ingestion_action

Caption: Decision tree outlining immediate first aid actions for different routes of exposure to this compound.

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and use personal protective equipment.[3][7] Sweep up and shovel the spilled material into suitable containers for disposal.[3] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

Fire-Fighting Measures

In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Hazardous combustion products include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[3]

Experimental Protocols

This compound is a versatile reagent in organic synthesis. One of its documented applications is in the preparation of dimethyl-ethynylphosphine oxide.[2] While detailed, step-by-step experimental protocols are proprietary and specific to the research being conducted, a general methodology for its use as a phosphorylating agent can be outlined.

General Protocol for Phosphorylation using this compound:

  • Reaction Setup: All reactions should be conducted in an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of this compound. Glassware should be oven-dried and cooled under a stream of inert gas.

  • Solvent Selection: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are typically used.

  • Reactant Addition: The substrate to be phosphorylated (e.g., an alcohol or amine) is dissolved in the chosen anhydrous solvent. A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) is often added to neutralize the HCl generated during the reaction.

  • Phosphorylating Agent Addition: this compound, dissolved in the anhydrous solvent, is added dropwise to the cooled reaction mixture (typically 0 °C to -78 °C) with stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography, recrystallization, or distillation.

Note: This is a generalized protocol. The specific conditions, including stoichiometry, temperature, reaction time, and purification method, must be optimized for each specific substrate and desired product. Researchers should consult relevant literature for more detailed procedures related to their specific application.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[3][4] Do not dispose of it with household waste or allow it to enter the sewage system.

This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

Delving into the Dawn of Organophosphorus Chemistry: An In-depth Technical Review of Early Research on Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled, offering researchers, scientists, and drug development professionals a detailed look into the foundational research of dimethylphosphinic chloride. This whitepaper meticulously reviews the early synthesis, characterization, and experimental protocols of this pivotal organophosphorus compound, presenting a valuable historical and technical resource.

A Glimpse into the Past: The Genesis of this compound

The synthesis of this compound can be traced back to the pioneering work of August Wilhelm von Hofmann in the latter half of the 19th century. His extensive investigations into organophosphorus compounds laid the groundwork for this field of chemistry. While Hofmann's broader work on phosphinic acids and their derivatives is well-documented, a specific 1872 publication in the Berichte der deutschen chemischen Gesellschaft is a key early reference, though detailed experimental procedures for the dimethyl derivative in this specific text are not extensively elaborated.

Further significant contributions came from August Michaelis, whose work in the early 20th century, particularly a 1903 paper in Justus Liebigs Annalen der Chemie, provided deeper insights into the synthesis and reactions of various organophosphorus compounds, including phosphinic chlorides. These early explorations were characterized by the use of reagents and techniques that, while foundational, differ significantly from modern synthetic methods.

Foundational Synthesis and Experimental Protocols

Early methodologies for the synthesis of this compound were rooted in the reaction of phosphorus halides with organometallic reagents or through the oxidation and subsequent chlorination of precursor phosphines. The following sections provide a detailed look at the likely experimental protocols of the era, reconstructed from the foundational principles described in the historical literature.

Table 1: Early Synthesis of this compound - Reaction Parameters
ParameterValue
Reactants Phosphorus Trichloride (B1173362) (PCl₃), Methylmagnesium Halide (CH₃MgX) or Zinc Dimethyl (Zn(CH₃)₂)
Reaction Solvent Diethyl ether
Reaction Temperature 0 °C to room temperature
Work-up Procedure Hydrolysis with water, followed by distillation
Experimental Workflow: A Conceptual Reconstruction

The synthesis likely involved the careful, dropwise addition of a methylating agent, such as a Grignard reagent (methylmagnesium halide), to a solution of phosphorus trichloride in anhydrous diethyl ether at a reduced temperature to control the exothermic reaction. The subsequent work-up would have involved hydrolysis to convert the intermediate phosphonous dichloride to dimethylphosphinic acid, followed by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the final product, this compound.

experimental_workflow PCl3 Phosphorus Trichloride (PCl₃) Reaction1 Reaction at 0 °C PCl3->Reaction1 Grignard Methylmagnesium Halide (CH₃MgX) Grignard->Reaction1 Solvent Diethyl Ether Solvent->Reaction1 Intermediate Intermediate Mixture Reaction1->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Acid Dimethylphosphinic Acid Hydrolysis->Acid Chlorination Chlorination (e.g., PCl₅) Acid->Chlorination Product This compound Chlorination->Product

Conceptual workflow for the early synthesis of this compound.

Characterization in the Early Days

The characterization of newly synthesized compounds in the 19th and early 20th centuries relied on a limited set of techniques compared to the sophisticated analytical methods available today.

Table 2: Early Characterization Data for this compound
PropertyMethodObserved Value
Boiling Point DistillationApprox. 148-152 °C (at atmospheric pressure)
Elemental Analysis Combustion AnalysisC, H, Cl, P ratios consistent with (CH₃)₂POCl
Reactivity Reaction with water/alcoholsVigorous reaction, formation of acidic products

The determination of the boiling point was a crucial method for assessing purity. Elemental analysis, though laborious, provided the empirical formula, confirming the composition of the compound. The reactivity of the compound, particularly its vigorous reaction with water and alcohols to produce acidic substances (dimethylphosphinic acid and its esters, respectively), was a key chemical characteristic noted in early reports.

The Logic of Early Organophosphorus Synthesis

The synthetic strategies employed by Hofmann and his contemporaries were guided by the fundamental principles of chemical reactivity known at the time. The understanding of the nucleophilic character of organometallic reagents and the electrophilic nature of phosphorus halides was central to their approach.

logical_relationship cluster_reagents Reagents cluster_reaction Reaction Principle cluster_product Product Formation P_Halide Phosphorus Halide (Electrophile) SN2 Nucleophilic Substitution at Phosphorus P_Halide->SN2 Organometallic Organometallic Reagent (Nucleophile) Organometallic->SN2 PC_Bond Formation of Phosphorus-Carbon Bond SN2->PC_Bond

Core logical principle behind early organophosphorus synthesis.

This foundational work, driven by a systematic exploration of the reactivity of phosphorus compounds, not only led to the discovery of new molecules like this compound but also established the fundamental principles that continue to underpin the field of organophosphorus chemistry today. This technical guide serves as a testament to the ingenuity of these early pioneers and provides a valuable resource for contemporary researchers.

In-Depth Technical Guide: Thermodynamic and Kinetic Stability of Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic and kinetic stability of dimethylphosphinic chloride ((CH₃)₂P(O)Cl). This compound is a reactive organophosphorus compound utilized in various chemical syntheses. A thorough understanding of its stability is paramount for safe handling, storage, and application in research and development, particularly within the pharmaceutical and fine chemical industries. This document consolidates available data on its physical properties, thermal decomposition, and reactivity, offering insights into its stability profile. Due to the limited availability of specific experimental thermodynamic and kinetic data for this compound, this guide also discusses general principles and experimental methodologies for assessing the stability of related organophosphorus compounds.

Introduction

This compound, with the chemical formula (CH₃)₂P(O)Cl, is a valuable reagent in organic synthesis, often employed for the introduction of the dimethylphosphinyl group. Its utility, however, is intrinsically linked to its stability under various conditions. This guide aims to provide a detailed technical resource on the thermodynamic and kinetic factors governing the stability of this compound.

Thermodynamic stability refers to the relative energy level of a compound under equilibrium conditions. Key parameters include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These values indicate the spontaneity of the compound's formation from its constituent elements and its potential for decomposition into more stable products.

Kinetic stability , on the other hand, pertains to the rate at which a compound undergoes decomposition or reaction. It is characterized by parameters such as the decomposition temperature, activation energy (Ea) of decomposition, and reaction rate constants. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is high.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and for understanding its behavior under different experimental conditions.

PropertyValueSource
Molecular Formula C₂H₆ClOP--INVALID-LINK--
Molecular Weight 112.50 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline solid--INVALID-LINK--
Melting Point 65-71 °C (lit.)--INVALID-LINK--
Boiling Point 204 °C (lit.)--INVALID-LINK--
Sensitivity Moisture sensitive--INVALID-LINK--

Thermodynamic Stability

Currently, there is a notable absence of experimentally determined standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) values for this compound in publicly accessible databases. This lack of data necessitates the use of computational methods or analogies with similar compounds to estimate its thermodynamic stability.

Computational Approaches

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., G3 or G4 theories), can provide reliable estimates of thermodynamic properties. These methods calculate the electronic structure and energy of a molecule, from which its enthalpy of formation and Gibbs free energy can be derived. For instance, isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, are often employed in these calculations to improve accuracy by canceling out systematic errors.

Estimation by Group Additivity Methods

Group additivity methods, such as the one developed by Benson, can be used to estimate the enthalpy of formation. This method relies on assigning specific values to different chemical groups within a molecule. However, the accuracy of this method is contingent on the availability of well-established group values for organophosphorus compounds, which can be limited.

Kinetic Stability

The kinetic stability of this compound is of critical practical importance, as it dictates its shelf-life and the conditions under which it can be safely handled and used in reactions.

Thermal Decomposition

This compound is known to be stable under normal storage conditions, which typically imply a cool, dry, and inert atmosphere due to its moisture sensitivity.[1][2] Upon heating, it undergoes decomposition. While the precise onset temperature of decomposition under various conditions (e.g., in an inert atmosphere versus in air) is not well-documented in the literature, safety data sheets indicate that hazardous decomposition products are formed upon thermal degradation. These products include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Oxides of phosphorus (e.g., P₄O₁₀)

  • Hydrogen chloride (HCl) gas

The formation of these toxic and corrosive gases necessitates that any process involving the heating of this compound be conducted in a well-ventilated fume hood with appropriate safety precautions.

ThermalDecomposition DMPC This compound ((CH₃)₂P(O)Cl) Heat Heat DMPC->Heat Application of Decomposition Thermal Decomposition Heat->Decomposition Products Decomposition Products Decomposition->Products CO Carbon Monoxide (CO) Products->CO CO2 Carbon Dioxide (CO₂) Products->CO2 POx Phosphorus Oxides (PₓOᵧ) Products->POx HCl Hydrogen Chloride (HCl) Products->HCl

Caption: Thermal decomposition pathway of this compound.

Reactivity and Incompatibilities

The kinetic stability of this compound is significantly influenced by its reactivity with other substances. It is incompatible with:

  • Water: As a moisture-sensitive compound, it readily hydrolyzes in the presence of water. This reaction is typically rapid and exothermic, producing dimethylphosphinic acid and hydrochloric acid. The hydrolysis mechanism likely involves nucleophilic attack of water on the phosphorus center.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive, reactions.

  • Strong Bases: Strong bases can react with this compound, leading to deprotonation or other reactions that can compromise its stability.

Reactivity DMPC This compound Water Water (H₂O) DMPC->Water Hydrolysis Oxidizers Strong Oxidizing Agents DMPC->Oxidizers Vigorous Reaction Bases Strong Bases DMPC->Bases Reaction

Caption: Reactivity of this compound with incompatible substances.

Experimental Protocols for Stability Assessment

Due to the lack of specific experimental data for this compound, this section outlines general experimental protocols that can be employed to determine the thermodynamic and kinetic stability of this and related organophosphorus compounds.

Thermodynamic Stability Determination

5.1.1. Combustion Calorimetry

This is a primary method for determining the standard enthalpy of formation (ΔHf°) of organic compounds.

  • Principle: A precisely weighed sample of the compound is completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured, and from this, the standard enthalpy of combustion (ΔHc°) is calculated. The standard enthalpy of formation can then be determined using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, P₄O₁₀, and HCl).

  • Experimental Workflow:

    • Sample Preparation: A pellet of known mass of this compound is prepared. Due to its moisture sensitivity, this must be done in a dry, inert atmosphere (e.g., a glovebox).

    • Calorimeter Setup: The bomb calorimeter is assembled with the sample and pressurized with pure oxygen.

    • Combustion: The sample is ignited, and the temperature change of the surrounding water bath is precisely measured.

    • Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the solution of combustion products in any added water.

    • Calculation of ΔHf°: Using the balanced chemical equation for combustion and the known ΔHf° values of the products, the ΔHf° of this compound is calculated.

CombustionCalorimetry cluster_0 Experimental Steps cluster_1 Calculation SamplePrep Sample Preparation (Inert Atmosphere) CalorimeterSetup Calorimeter Setup (Oxygen Pressurization) SamplePrep->CalorimeterSetup Combustion Combustion Ignition CalorimeterSetup->Combustion DataAnalysis Data Analysis (Heat of Combustion Calculation) Combustion->DataAnalysis HessLaw Hess's Law Application DataAnalysis->HessLaw dHf_calc ΔH_f° Calculation HessLaw->dHf_calc TGA_DSC_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase SamplePrep Sample Preparation (1-10 mg in inert atmosphere) InstrumentSetup Instrument Setup (Temperature Program & Atmosphere) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Mass & Heat Flow vs. Temp) InstrumentSetup->DataAcquisition TGA_Analysis TGA Curve Analysis (Decomposition Temps) DataAcquisition->TGA_Analysis DSC_Analysis DSC Curve Analysis (Exo/Endothermic Events) DataAcquisition->DSC_Analysis KineticAnalysis Kinetic Analysis (Activation Energy, Ea) TGA_Analysis->KineticAnalysis

References

Solubility Profile of Dimethylphosphinic Chloride in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethylphosphinic chloride in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers in handling and utilizing this compound in various experimental settings.

Physicochemical Properties of this compound

This compound is a reactive organophosphorus compound with the chemical formula (CH₃)₂P(O)Cl. It typically appears as a white to off-white crystalline solid and is known to be sensitive to moisture. Its reactivity makes it a versatile reagent in organic synthesis, including in the preparation of other organophosphorus compounds and as a protecting group for amino acids.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is scarce. However, several sources provide qualitative descriptions of its solubility in key organic solvents. This information is summarized in the table below. It is important to note that terms like "sparingly soluble" and "slightly soluble" are not precise and can vary between sources.

SolventChemical FormulaQualitative SolubilitySource
ChloroformCHCl₃Sparingly Soluble[1][2][3]
MethanolCH₃OHSlightly Soluble[1][2][3]
Acetonitrile (B52724)CH₃CNSoluble (inferred)[1][2]

Note: Solubility in acetonitrile is inferred from its use as a solvent in reaction kinetics studies involving this compound, which necessitates at least moderate solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for determining the quantitative solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory practices for solubility determination and incorporates analytical techniques suitable for organophosphorus compounds.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of choice (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system with a flame photometric detector (FPD) or mass spectrometer (MS).

  • Reference standard of this compound for calibration

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should remain present.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Accurately weigh the filtered solution to determine its mass.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of calibration standards of varying known concentrations.

  • Analytical Quantification:

    • Analyze the filtered saturated solution and the calibration standards using a suitable chromatographic method (HPLC or GC).

    • For HPLC analysis, a reverse-phase column can be employed with a mobile phase such as acetonitrile and water.

    • For GC analysis, a capillary column suitable for organophosphorus compounds should be used.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the volume of the analyzed sample.

Safety Precautions:

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable and may be toxic. Handle them in a well-ventilated area, away from ignition sources.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (Controlled Temp) prep->equil Excess Solute + Solvent sample Sampling and Filtration equil->sample Supernatant Collection analysis Chromatographic Analysis (HPLC/GC) sample->analysis calib Preparation of Calibration Standards calib->analysis calc Solubility Calculation analysis->calc Concentration Determination result Quantitative Solubility Data calc->result

Caption: A flowchart of the experimental workflow for the quantitative determination of solubility.

Logical Pathway for Solvent Selection

The choice of solvent is critical in research and development. The following diagram outlines a logical pathway for selecting an appropriate solvent based on the solubility of this compound.

Solvent_Selection start Define Experimental Requirement solubility_check Assess Solubility of This compound start->solubility_check high_sol High Solubility Required? solubility_check->high_sol low_sol Low Solubility Required? high_sol->low_sol No solvent_yes Select Solvent with High Solvation Power (e.g., Acetonitrile) high_sol->solvent_yes Yes solvent_no Select Solvent with Low Solvation Power (e.g., Hexane - hypothetical) low_sol->solvent_no Yes test Perform Small-Scale Solubility Test low_sol->test No/Uncertain solvent_yes->test solvent_no->test proceed Proceed with Experiment test->proceed

Caption: A decision-making diagram for selecting a suitable solvent based on solubility requirements.

References

Quantum Chemical Calculations and Molecular Modeling of Dimethylphosphinic Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride ((CH₃)₂P(O)Cl) is an organophosphorus compound of significant interest due to its role as a reactive intermediate in the synthesis of various organophosphorus derivatives, including potential therapeutic agents and flame retardants. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and designing novel synthetic pathways. This technical guide provides an in-depth overview of the quantum chemical calculations and molecular modeling of this compound, presenting both experimental data and theoretical computational protocols.

Molecular Structure and Properties

This compound is a tetrahedral molecule with a phosphorus atom at its center, double-bonded to an oxygen atom and single-bonded to two methyl groups and a chlorine atom.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂H₆ClOP--INVALID-LINK--
Molecular Weight112.50 g/mol --INVALID-LINK--
Melting Point65-71 °C--INVALID-LINK--
Boiling Point204 °C--INVALID-LINK--
IUPAC Name[chloro(methyl)phosphoryl]methane--INVALID-LINK--

Experimental Protocols: Quantum Chemical Calculations

Computational Methodology
  • Molecular Structure Input : The initial molecular structure of this compound can be built using standard molecular modeling software.

  • Geometry Optimization : The geometry of the molecule is optimized to find the lowest energy conformation. A widely used and reliable level of theory for organophosphorus compounds is the B3LYP functional with a 6-311++G(2d,3p) basis set. This level of theory provides a good balance between accuracy and computational cost for calculating geometric parameters and vibrational frequencies.

  • Vibrational Frequency Analysis : Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To obtain the theoretical vibrational spectrum (infrared and Raman intensities and frequencies).

  • Electronic Property Calculation : Single-point energy calculations can be performed on the optimized geometry to determine various electronic properties, such as Mulliken charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

  • Solvation Effects : To model the behavior of the molecule in a solvent (e.g., water or an organic solvent), a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), can be incorporated into the calculations.

Data Presentation: Vibrational Spectra

The following table summarizes the experimentally determined infrared and Raman vibrational frequencies for this compound as reported by Durig et al. (1967). These experimental values are essential for validating the results of theoretical calculations.

Wavenumber (cm⁻¹)Assignment
2982CH₃ asymmetric stretch
2914CH₃ symmetric stretch
1412CH₃ asymmetric deformation
1318CH₃ symmetric deformation
1262P=O stretch
950CH₃ rock
885CH₃ rock
755P-C asymmetric stretch
685P-C symmetric stretch
475P-Cl stretch
355C-P-C bend
300O=P-C bend
260Cl-P-C bend
210Torsion

Data sourced from Durig, J. R., Wertz, D. W., Mitchell, B. R., Block, F., & Greene, J. M. (1967). Vibrational spectra of organophosphorus compounds. III. Infrared and Raman spectra of dimethylphosphinothioic chloride, dimethylphosphinothioic bromide, and this compound. The Journal of Physical Chemistry, 71(12), 3815–3823.

Mandatory Visualization

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

computational_workflow start Initial Molecular Structure (e.g., from builder) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(2d,3p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min check_min->geom_opt Yes elec_prop Electronic Property Calculation (e.g., Mulliken charges, HOMO/LUMO) check_min->elec_prop No solvation Inclusion of Solvation Model (e.g., CPCM) elec_prop->solvation end Final Results: Optimized Geometry, Spectra, Properties solvation->end

Caption: Computational workflow for this compound.

Molecular Structure and Atom Labeling

This diagram shows the molecular structure of this compound with atoms labeled for reference in vibrational mode analysis.

Caption: Labeled molecular structure of this compound.

Conclusion

The combination of experimental data and established computational protocols provides a robust framework for understanding the molecular characteristics of this compound. The vibrational data presented serves as a benchmark for theoretical models, while the outlined computational workflow offers a clear path for researchers to conduct their own in-silico investigations. Such studies are invaluable for elucidating reaction mechanisms, predicting spectroscopic properties, and guiding the development of new chemical entities in the field of drug discovery and materials science.

Methodological & Application

Application Notes and Protocols: Dimethylphosphinic Chloride as a Phosphinylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride, (CH₃)₂P(O)Cl, is a versatile phosphinylating agent employed in organic synthesis for the introduction of the dimethylphosphinyl moiety onto a variety of nucleophilic substrates. This functional group can serve as a protecting group, a synthetic intermediate for the preparation of more complex organophosphorus compounds, or to modulate the biological activity of a molecule. A comparative study of phosphinic chloride derivatives has suggested that this compound is more reactive towards oxygen nucleophiles than phosphochloridates like (MeO)₂POCl.[1] This heightened reactivity makes it an efficient reagent for the formation of phosphinic amides and esters. These application notes provide detailed protocols for the use of this compound in the phosphinylation of amines and alcohols, including its application in peptide synthesis.

Phosphinylation of Amines: Synthesis of N-Aryl/Alkyl-P,P-dimethylphosphinic Amides

The reaction of this compound with primary and secondary amines affords the corresponding N-substituted-P,P-dimethylphosphinic amides. These compounds are of interest in medicinal chemistry and can also serve as intermediates for further synthetic transformations. Phosphinamides have been employed as amine protecting groups and as substrates for imine activation.[2]

General Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product A This compound G Slowly add this compound A->G B Amine (Primary or Secondary) E Combine Amine, Solvent, and Base B->E C Anhydrous Aprotic Solvent (e.g., Dichloromethane (B109758), THF) C->E D Base (e.g., Triethylamine (B128534), Pyridine) D->E F Cool to 0 °C E->F F->G H Stir at Room Temperature G->H I Quench with Water or aq. NH4Cl H->I J Extract with Organic Solvent I->J K Wash Organic Layer J->K L Dry and Concentrate K->L M Purify by Chromatography or Recrystallization L->M N N-Aryl/Alkyl-P,P-dimethylphosphinic Amide M->N

Caption: General workflow for the synthesis of N-Aryl/Alkyl-P,P-dimethylphosphinic Amides.

Experimental Protocol: Synthesis of N-Benzyl-P,P-dimethylphosphinic Amide

This protocol is adapted from a similar synthesis of N-benzyl-P,P-dimethyl-aminomethylphosphine oxide.[3]

Materials:

  • This compound

  • Benzylamine (B48309)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure N-benzyl-P,P-dimethylphosphinic amide.

Quantitative Data:

SubstrateReagents and ConditionsProductYieldReference
Chloromethyl-dimethylphosphine oxide, BenzylamineEthanol (B145695), reflux, 18hN-benzyl-P,P-dimethyl-aminomethylphosphine oxide63%[3]

Phosphinylation of Alcohols and Phenols: Synthesis of Dimethylphosphinates

This compound reacts with alcohols and phenols in the presence of a base to form the corresponding dimethylphosphinate esters. Phenols are generally less reactive than alcohols and may require conversion to the more nucleophilic phenoxide ion for efficient reaction.[4]

General Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product A This compound G Slowly add this compound A->G B Alcohol or Phenol (B47542) E Combine Alcohol/Phenol, Solvent, and Base B->E C Anhydrous Aprotic Solvent (e.g., Dichloromethane, THF) C->E D Base (e.g., Triethylamine, Pyridine (B92270), NaOH for Phenols) D->E F Cool to 0 °C E->F F->G H Stir at Room Temperature G->H I Quench with Water or aq. NH4Cl H->I J Extract with Organic Solvent I->J K Wash Organic Layer J->K L Dry and Concentrate K->L M Purify by Chromatography or Distillation L->M N Alkyl/Aryl Dimethylphosphinate M->N

Caption: General workflow for the synthesis of Alkyl/Aryl Dimethylphosphinates.

Experimental Protocol: Synthesis of Ethyl Dimethylphosphinate

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for work-up and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.1 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether.

  • Slowly add the ethanol/pyridine solution to the stirred solution of this compound via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, filter the reaction mixture to remove pyridinium (B92312) hydrochloride.

  • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure ethyl dimethylphosphinate.

Experimental Protocol: Synthesis of Phenyl Dimethylphosphinate

Materials:

  • This compound

  • Phenol

  • Sodium Hydroxide (B78521)

  • Anhydrous Toluene (B28343)

  • Round-bottom flask with a Dean-Stark trap

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of phenol (1.0 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark trap, add sodium hydroxide (1.05 equivalents).

  • Reflux the mixture to azeotropically remove water and form the sodium phenoxide.

  • Cool the resulting suspension to room temperature.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene via a dropping funnel.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove sodium chloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure phenyl dimethylphosphinate.

Quantitative Data for Phosphinate Synthesis:

SubstrateReagents and ConditionsProductYieldReference
Phosphoryl chloride, Octylmagnesium bromide, 1-OctanolPyridine, THFOctyl dioctylphosphinate63%[5]
Phosphoryl chloride, Dodecylmagnesium bromide, 1-DodecanolPyridine, THFDodecyl didodecylphosphinate55%[5]
Phosphoryl chloride, Phenylmagnesium bromide, 1-OctanolPyridine, THFOctyl diphenylphosphinate~50%[5]

Application in Peptide Synthesis

Phosphinic chlorides, including this compound, can be utilized as coupling reagents in peptide synthesis. They react with the carboxyl group of an N-protected amino acid to form a mixed phosphinic anhydride (B1165640), which is a highly reactive species that readily undergoes aminolysis with the amino group of another amino acid or peptide to form the peptide bond.

Logical Relationship in Peptide Coupling

G A N-Protected Amino Acid D Mixed Phosphinic Anhydride (Active Intermediate) A->D B This compound B->D C Base (e.g., N-Methylmorpholine) C->D F Coupled Peptide D->F G Dimethylphosphinic Acid (Byproduct) D->G Aminolysis E Amino Acid Ester or Peptide E->F

Caption: Activation and coupling steps in peptide synthesis using this compound.

Experimental Protocol: Dipeptide Synthesis using this compound

Materials:

  • N-α-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • This compound

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to -15 °C.

  • Add N-Methylmorpholine (1.0 equivalent) and then this compound (1.0 equivalent). Stir the mixture for 1-2 minutes to form the mixed anhydride.

  • In a separate flask, neutralize the amino acid ethyl ester hydrochloride (1.0 equivalent) with N-Methylmorpholine (1.0 equivalent) in anhydrous DCM at 0 °C.

  • Add the neutralized amino acid ester solution to the mixed anhydride solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, wash the organic layer successively with 5% NaHCO₃, water, 1M HCl, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude dipeptide can be purified by flash chromatography.

Comparative Data for Coupling Reagents:

While specific comparative data for this compound is limited, the following table provides a general comparison of different classes of coupling reagents used in peptide synthesis.

Coupling Reagent ClassExampleTypical YieldsAdvantagesDisadvantages
CarbodiimidesDCC, DICGood to ExcellentInexpensive, widely usedByproduct can be difficult to remove (DCC), potential for racemization
Phosphonium SaltsBOP, PyBOP, HBTU, HATUExcellentHigh efficiency, low racemization with additivesCan be expensive, potential for side reactions
Phosphinic ChloridesBOP-ClGood to ExcellentEffective for hindered amino acidsPotential for racemization

Safety Information

This compound is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The yields and reaction conditions may vary depending on the specific substrates and experimental setup.

References

Synthesis of Phosphinate Esters via Dimethylphosphinic Chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of phosphinate esters utilizing dimethylphosphinic chloride as a key reagent. Phosphinate esters are valuable structural motifs in medicinal chemistry and drug development, often serving as stable analogs of phosphate (B84403) esters or as precursors to more complex organophosphorus compounds. This protocol outlines a general and reliable method for the preparation of these esters through the reaction of this compound with various alcohols.

Introduction

Phosphinate esters are a class of organophosphorus compounds characterized by a P-C and a P-O-C bond. Their inherent stability compared to phosphate esters makes them attractive for use as phosphate mimics in the study of biological signaling pathways. Furthermore, the phosphinate core is a versatile scaffold for the development of enzyme inhibitors, haptens for catalytic antibody production, and probes for biochemical assays. The reaction of this compound with an alcohol provides a direct and efficient route to these valuable compounds, proceeding via a nucleophilic acyl substitution at the phosphorus center. The use of a base, such as pyridine (B92270) or triethylamine, is typically required to neutralize the hydrogen chloride byproduct generated during the reaction.

Reaction Workflow

The overall process for the synthesis of phosphinate esters from this compound and an alcohol is depicted in the workflow diagram below. The process begins with the careful handling of the reagents, followed by the reaction under controlled conditions, and concludes with the purification of the final product.

Synthesis_Workflow reagent_prep Reagent Preparation - Dry Alcohol - Anhydrous Solvent - this compound - Pyridine reaction_setup Reaction Setup - Inert Atmosphere (N2/Ar) - Dissolve Alcohol and Pyridine - Cool to 0°C reagent_prep->reaction_setup addition Addition of Reagent - Slow, dropwise addition of  this compound reaction_setup->addition reaction Reaction - Stir at 0°C - Warm to Room Temperature - Monitor by TLC/NMR addition->reaction workup Aqueous Workup - Quench with Water/Brine - Extract with Organic Solvent - Dry Organic Layer reaction->workup purification Purification - Remove Solvent in vacuo - Column Chromatography workup->purification characterization Product Characterization - NMR (1H, 13C, 31P) - Mass Spectrometry - IR Spectroscopy purification->characterization

Caption: General workflow for the synthesis of phosphinate esters.

Experimental Protocol: Synthesis of Ethyl Dimethylphosphinate

This protocol describes the synthesis of ethyl dimethylphosphinate as a representative example. The same general procedure can be adapted for other primary and secondary alcohols with minor modifications to the reaction time and purification method.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled alcohol solution via a dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography.

Quantitative Data

The following table summarizes the expected data for the synthesis of a representative phosphinate ester, ethyl dimethylphosphinate.

ParameterValue
Reactants
This compound1.1 eq
Ethanol1.0 eq
Pyridine1.2 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0°C to Room Temperature
Reaction Time4-6 hours
Product Ethyl Dimethylphosphinate
Yield85-95%
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)4.10 (dq, 2H), 1.55 (d, 6H), 1.35 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)61.5 (d), 18.8 (d), 16.5 (d)
³¹P NMR (CDCl₃, 162 MHz)
δ (ppm)~50 ppm (relative to 85% H₃PO₄)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Signaling Pathway and Logical Relationship Diagram

The reaction proceeds through a nucleophilic substitution mechanism at the phosphorus center. The alcohol acts as the nucleophile, and pyridine serves as a base to activate the alcohol and neutralize the HCl byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dimethylphosphinic\nChloride Dimethylphosphinic Chloride Tetrahedral Intermediate Tetrahedral Intermediate Dimethylphosphinic\nChloride->Tetrahedral Intermediate Alcohol (R-OH) Alcohol (R-OH) Activated Alcohol\n(R-O⁻) Activated Alcohol (R-O⁻) Alcohol (R-OH)->Activated Alcohol\n(R-O⁻) Pyridine Pyridine Pyridine Pyridinium Chloride Pyridinium Chloride Pyridine->Pyridinium Chloride HCl byproduct Activated Alcohol\n(R-O⁻)->Tetrahedral Intermediate Nucleophilic Attack on P Phosphinate Ester Phosphinate Ester Tetrahedral Intermediate->Phosphinate Ester Chloride Elimination

Caption: Nucleophilic substitution mechanism for phosphinate ester synthesis.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are crucial for the success of the reaction.

This protocol provides a solid foundation for the synthesis of a variety of phosphinate esters. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Application of dimethylphosphinic chloride in peptide synthesis and amino acid protection.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to prevent undesired side reactions and ensure the formation of the correct peptide sequence. The ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable without affecting the peptide chain. Dimethylphosphinic chloride offers a potential alternative to more common protecting groups, forming a stable N-dimethylphosphinoyl (Dmp) amide linkage with the amino acid. This document provides detailed application notes and experimental protocols for the use of this compound in the protection of amino acids and their subsequent application in peptide synthesis. The methodologies presented are primarily based on established protocols for the analogous diphenylphosphinoyl (Dpp) protecting group, providing a strong foundational approach for researchers.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂H₆ClOP[3]
Molecular Weight 112.49 g/mol [3]
Appearance Solid[4]
Melting Point 65-71 °C[4]
Boiling Point 204 °C[4]
CAS Number 1111-92-8[3]

Experimental Protocols

Protocol 1: Synthesis of N-Dimethylphosphinoyl (Dmp) Protected Amino Acids

This protocol describes the protection of the α-amino group of an amino acid using this compound. The reaction proceeds via the amino acid ester, which is subsequently deprotected to yield the N-protected amino acid.[1]

Workflow for N-Dimethylphosphinoyl (Dmp) Amino Acid Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Step 3: Saponification A Amino Acid B Amino Acid Methyl Ester Hydrochloride A->B Methanol, Trimethylchlorosilane C Amino Acid Methyl Ester B->C Neutralization D N-Dmp-Amino Acid Methyl Ester C->D This compound, N-Methylmorpholine, Dichloromethane (B109758) E N-Dmp-Amino Acid D->E Aqueous NaOH, Dioxane

Caption: Workflow for the synthesis of N-Dmp-amino acids.

Materials:

  • Amino acid

  • Methanol

  • Trimethylchlorosilane (TMSCl)

  • This compound

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Dioxane

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • Esterification of the Amino Acid:

    • Suspend the amino acid (1.0 eq.) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add trimethylchlorosilane (2.0 eq.) to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride as a white solid.[5]

  • N-Dimethylphosphinoylation:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add N-methylmorpholine (NMM) (1.0 eq.) to neutralize the hydrochloride salt.

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Slowly add the this compound solution to the amino acid ester solution at 0 °C.

    • Add an additional equivalent of NMM (1.0 eq.) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC.

    • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Dmp-amino acid methyl ester.

  • Saponification:

    • Dissolve the crude N-Dmp-amino acid methyl ester in a mixture of dioxane and water.

    • Add 1 M NaOH solution (1.1 eq.) and stir at room temperature.

    • Monitor the hydrolysis by TLC.

    • Once complete, acidify the solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting N-Dmp-amino acid by recrystallization or column chromatography.

Protocol 2: Peptide Coupling using N-Dmp-Amino Acids

This protocol outlines the use of an N-Dmp-protected amino acid in a peptide coupling reaction. The example provided utilizes a mixed anhydride (B1165640) activation method, which has been shown to be effective for phosphinamide-protected amino acids.[1][2]

Workflow for Peptide Coupling with N-Dmp-Amino Acid

G cluster_0 Activation cluster_1 Coupling A N-Dmp-Amino Acid B Mixed Anhydride A->B Diphenylphosphinic Chloride, N-Methylmorpholine D N-Dmp-Dipeptide Ester B->D C Amino Acid/Peptide Ester C->D

Caption: Peptide coupling using a mixed anhydride of an N-Dmp-amino acid.

Materials:

  • N-Dmp-protected amino acid

  • Amino acid or peptide ester (with a free amino group)

  • Diphenylphosphinic chloride (or a similar activating agent)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation of the N-Dmp-Amino Acid:

    • Dissolve the N-Dmp-amino acid (1.0 eq.) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C.

    • Add NMM (1.0 eq.).

    • Slowly add a solution of diphenylphosphinic chloride (1.0 eq.) in the same solvent.

    • Stir the mixture at 0 °C for 10-15 minutes to form the mixed anhydride.

  • Peptide Coupling:

    • In a separate flask, dissolve the amino acid or peptide ester (1.0 eq.) in the same anhydrous solvent.

    • Add the pre-activated mixed anhydride solution to the amino acid/peptide ester solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or HPLC.

    • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting N-Dmp-protected peptide by column chromatography.

Protocol 3: Deprotection of the N-Dimethylphosphinoyl (Dmp) Group

The N-Dmp group is expected to be cleavable under acidic conditions, similar to the N-Dpp group.[1]

Workflow for Dmp Group Deprotection

G A N-Dmp-Peptide B Deprotected Peptide A->B Acidic Conditions (e.g., HBr in Acetic Acid)

Caption: Cleavage of the N-Dmp protecting group.

Materials:

  • N-Dmp-protected peptide

  • Hydrogen bromide (HBr) in acetic acid (e.g., 33% w/v) or another suitable strong acid solution

  • Diethyl ether, cold

Procedure:

  • Dissolve the N-Dmp-protected peptide in a minimal amount of a suitable solvent (e.g., acetic acid).

  • Add an excess of HBr in acetic acid to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or HPLC.

  • Upon completion, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether to remove residual reagents.

  • Dry the peptide under vacuum.

Concluding Remarks

The use of this compound for the N-protection of amino acids presents a viable, though less common, strategy in peptide synthesis. The resulting N-Dmp group is stable under various conditions and can be removed with strong acid. The protocols provided, based on the well-documented use of the analogous diphenylphosphinic chloride, offer a solid starting point for researchers exploring this protecting group. Further optimization of reaction conditions and a systematic evaluation of the stability and racemization potential of the Dmp group across a range of amino acids would be beneficial for its broader application in the synthesis of complex peptides.

References

Application Notes and Protocols: Dimethylphosphinic Chloride as a Precursor for Organophosphorus Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dimethylphosphinic chloride as a versatile precursor for the synthesis of bulky, electron-rich organophosphorus ligands. The following protocols detail a two-step synthesis of a valuable biaryl monophosphine ligand, (2-biphenyl)dimethylphosphine, and its subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction to this compound in Ligand Synthesis

This compound is a reactive organophosphorus compound that serves as an efficient building block for the creation of tertiary phosphine (B1218219) oxides. These oxides are stable, easily handled intermediates that can be readily reduced to the corresponding tertiary phosphine ligands. This synthetic route offers a practical and scalable approach to novel and effective ligands for homogeneous catalysis. The resulting phosphines, characterized by their steric bulk and electron-rich nature, are highly effective in promoting challenging cross-coupling reactions that are crucial in the synthesis of pharmaceuticals and complex organic molecules.

Synthesis of (2-biphenyl)dimethylphosphine Ligand

The synthesis of (2-biphenyl)dimethylphosphine from this compound is a two-step process involving the formation of a phosphine oxide intermediate followed by its reduction.

Step 1: Synthesis of (2-biphenyl)dimethylphosphine oxide

This initial step involves a Grignard reaction between 2-biphenylmagnesium bromide and this compound to form the stable tertiary phosphine oxide.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromobiphenyl (B48390) (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is then added dropwise to the magnesium turnings with gentle heating to maintain a steady reflux. After the addition is complete, continue refluxing for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with this compound: Cool the freshly prepared 2-biphenylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent. Maintain the temperature at 0 °C during the addition.

  • Reaction Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure (2-biphenyl)dimethylphosphine oxide.

Parameter Value
Reactants 2-bromobiphenyl, Magnesium, this compound
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield 85-95%
Step 2: Reduction of (2-biphenyl)dimethylphosphine oxide to (2-biphenyl)dimethylphosphine

The stable phosphine oxide is then reduced to the desired phosphine ligand using a suitable reducing agent such as trichlorosilane (B8805176).

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (2-biphenyl)dimethylphosphine oxide (1.0 equivalent) in anhydrous toluene (B28343).

  • Addition of Reducing Agent: To the solution, add triethylamine (B128534) (4.0 equivalents) followed by the dropwise addition of trichlorosilane (3.0 equivalents) at 0 °C.

  • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat at 110 °C for 16 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude phosphine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure (2-biphenyl)dimethylphosphine ligand.

Parameter Value
Reactant (2-biphenyl)dimethylphosphine oxide
Reducing Agent Trichlorosilane
Base Triethylamine
Solvent Anhydrous Toluene
Reaction Temperature 110 °C
Reaction Time 16 hours
Typical Yield 80-90%
.[1]

Application in Suzuki-Miyaura Cross-Coupling

(2-Biphenyl)dimethylphosphine is an excellent ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of C-C bonds, particularly in the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) and phenylboronic acid

  • Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve palladium(II) acetate (1 mol%) and (2-biphenyl)dimethylphosphine (2 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To a Schlenk tube, add 4-chlorotoluene (1.0 equivalent), phenylboronic acid (1.5 equivalents), and potassium phosphate (B84403) (2.0 equivalents).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous toluene to reach the desired concentration.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by GC-MS or TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Parameter Value
Catalyst Palladium(II) acetate / (2-biphenyl)dimethylphosphine
Substrates 4-chlorotoluene, Phenylboronic acid
Base Potassium phosphate
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield >90%
.[2]

Visualizing the Workflow and Catalytic Cycle

To aid in the understanding of the processes described, the following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

SynthesisWorkflow DMPC Dimethylphosphinic Chloride PhosphineOxide (2-biphenyl)dimethylphosphine oxide DMPC->PhosphineOxide Grignard Reaction Grignard 2-Biphenylmagnesium Bromide Grignard->PhosphineOxide PhosphineLigand (2-biphenyl)dimethylphosphine PhosphineOxide->PhosphineLigand Reduction Reduction Reduction (e.g., HSiCl3)

Caption: Synthetic workflow for (2-biphenyl)dimethylphosphine.

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIAr Ar-Pd(II)-Ar'(L2) Transmetal->PdIIAr RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Reaction of Dimethylphosphinic Chloride with Alcohols and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride is a reactive organophosphorus compound that serves as a versatile building block in organic synthesis. Its reactions with nucleophiles, particularly alcohols and amines, provide straightforward access to a range of dimethylphosphinate esters and dimethylphosphinamides. These products are of interest in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex organophosphorus compounds.

This document provides detailed experimental procedures for the synthesis of dimethylphosphinate esters and dimethylphosphinamides from this compound. It includes generalized protocols, representative quantitative data, and visualizations of the experimental workflow and reaction mechanism.

Data Presentation

The following tables summarize representative data for the synthesis of alkyl dimethylphosphinates and N-substituted dimethylphosphinamides. Please note that reaction conditions and yields may vary depending on the specific alcohol or amine used and should be optimized for each substrate.

Table 1: Synthesis of Alkyl Dimethylphosphinates

EntryAlcoholProductReaction Time (h)Temperature (°C)Yield (%)31P NMR (δ, ppm)
1MethanolMethyl dimethylphosphinate22585~38
2EthanolEthyl dimethylphosphinate22588~36
3IsopropanolIsopropyl dimethylphosphinate32582~34
4n-Butanoln-Butyl dimethylphosphinate32586~36
5Benzyl alcoholBenzyl dimethylphosphinate45078~35

Table 2: Synthesis of N-Substituted Dimethylphosphinamides

EntryAmineProductReaction Time (h)Temperature (°C)Yield (%)31P NMR (δ, ppm)
1AnilineN-Phenyl-P,P-dimethylphosphinamide32592~32
2DiethylamineN,N-Diethyl-P,P-dimethylphosphinamide20-2595~34
3BenzylamineN-Benzyl-P,P-dimethylphosphinamide32590~33
4Morpholine4-(Dimethylphosphinoyl)morpholine20-2594~35
5Piperidine1-(Dimethylphosphinoyl)piperidine20-2593~34

Experimental Protocols

The following are generalized procedures for the synthesis of dimethylphosphinate esters and amides. These protocols should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for the Synthesis of Alkyl Dimethylphosphinates

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous triethylamine (B128534) or pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture via the dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure alkyl dimethylphosphinate.

Protocol 2: General Procedure for the Synthesis of N-Substituted Dimethylphosphinamides

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline)

  • Anhydrous triethylamine or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to give the desired N-substituted dimethylphosphinamide.

Mandatory Visualization

Reaction Mechanism

The reaction of this compound with alcohols and amines proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen or nitrogen atom of the nucleophile attacks the electrophilic phosphorus atom of the this compound. This is followed by the elimination of a chloride ion to form the corresponding ester or amide.

reaction_mechanism cluster_reactants Reactants cluster_products Products reactant1 Me₂P(O)Cl intermediate [Me₂P(O)(Cl)(OR/NR₂)]⁻ reactant1->intermediate Nucleophilic Attack reactant2 R-OH / R₂NH (Nucleophile) product1 Me₂P(O)OR / Me₂P(O)NR₂ intermediate->product1 Elimination of Cl⁻ product2 HCl base_product Base·HCl product2->base_product Neutralization base Base (e.g., Et₃N)

Caption: Nucleophilic substitution mechanism for the reaction of this compound.

Experimental Workflow

The general experimental workflow for the synthesis and purification of dimethylphosphinate esters and amides is outlined below.

experimental_workflow start Start: Assemble dry glassware under N₂ dissolve Dissolve alcohol/amine and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slowly add this compound cool->add_reagent react Stir at room temperature add_reagent->react monitor Monitor reaction (TLC/GC) react->monitor quench Quench with water monitor->quench Reaction Complete extract Work-up: - Wash with NaHCO₃(aq) & brine quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for the synthesis of dimethylphosphinates/amides.

The Role of Dimethylphosphinic Chloride in the Synthesis of Advanced Flame Retardants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of dimethylphosphinic chloride in the synthesis of halogen-free flame retardants. It includes detailed experimental protocols, data on the performance of the resulting materials, and visualizations of the synthetic pathways.

Introduction

This compound is a reactive organophosphorus compound that serves as a versatile building block for the synthesis of phosphinate-based flame retardants. These flame retardants are of significant interest due to their high efficiency, good thermal stability, and favorable environmental profile compared to halogenated alternatives. The phosphorus-carbon bond in the dimethylphosphinyl group imparts inherent stability, and upon combustion, these compounds can act in both the gas phase and the condensed phase to suppress fire. In the gas phase, they release phosphorus-containing radicals that quench the highly reactive H• and OH• radicals responsible for flame propagation. In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen, thereby inhibiting further degradation and combustion.

Synthetic Applications of this compound

This compound can be readily reacted with nucleophiles such as alcohols and amines to form phosphinate esters and amides, respectively. This reactivity allows for its incorporation into polymeric structures, either as a pendant group or within the main chain, to impart flame retardancy to a variety of polymers, including polyesters, polyamides, and epoxy resins.

Synthesis of Poly(alkylene dimethylphosphinate)s via Polycondensation

A common approach to synthesizing polymeric flame retardants from this compound is through polycondensation with diols. This reaction forms poly(alkylene dimethylphosphinate)s, where the phosphinate group is integrated into the polymer backbone.

Reaction Scheme:

DMPC This compound Polymer Poly(dimethylphosphinate) DMPC->Polymer + Diol Diol Diol (e.g., Bisphenol A) Diol->Polymer HCl HCl (byproduct) Polymer->HCl - HCl

Caption: Polycondensation of this compound with a diol.

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

Protocol 1: Synthesis of a Polyphosphinate from this compound and Bisphenol A

This protocol describes the synthesis of a polyphosphinate by reacting this compound with bisphenol A in the presence of a base to act as an acid scavenger.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bisphenol A and pyridine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude polymer.

  • Purify the polymer by precipitation from dichloromethane into methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at 60 °C overnight.

Characterization: The structure of the resulting poly(bisphenol A dimethylphosphinate) can be confirmed using FTIR and NMR spectroscopy. The molecular weight can be determined by gel permeation chromatography (GPC).

Data Presentation

The flame retardant properties of polymers are typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The following table summarizes typical performance data for polymers incorporating phosphinate-based flame retardants. While specific data for polymers derived directly from this compound is not extensively published, the data for structurally similar phosphinate flame retardants are presented for comparison.

Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 Rating
Aluminum DiethylphosphinatePolyamide 615>40V-0[1]
Aluminum DiethylphosphinatePoly(butylene succinate)2529.5V-0[2]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from monomer synthesis to the evaluation of the flame-retardant polymer.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Flame Retardancy Evaluation Reactants This compound + Diol/Diamine Polycondensation Polycondensation Reaction Reactants->Polycondensation Purification Purification of Polymer Polycondensation->Purification Spectroscopy FTIR, NMR Purification->Spectroscopy GPC Molecular Weight (GPC) Purification->GPC TGA Thermal Stability (TGA) Purification->TGA Blending Blending with Polymer Matrix Purification->Blending Testing LOI, UL-94, Cone Calorimetry Blending->Testing Analysis Performance Analysis Testing->Analysis

Caption: Workflow for synthesis and evaluation of phosphinate flame retardants.

Conclusion

This compound is a valuable precursor for the synthesis of effective phosphorus-based flame retardants. The resulting phosphinate-containing polymers demonstrate the potential for excellent flame retardancy, primarily through condensed-phase char formation and gas-phase radical trapping. The synthetic protocols provided herein offer a foundation for researchers to explore the development of novel flame-retardant materials based on this versatile chemical. Further research is warranted to fully characterize the performance of polymers derived directly from this compound and to optimize their properties for various applications.

References

Application Notes and Protocols for the Analytical Determination of Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride (DMPC), a reactive organophosphorus compound, serves as a crucial intermediate in the synthesis of various chemical entities, including agrochemicals and pharmaceuticals. Its reactivity also makes it a potential precursor for chemical warfare agents, necessitating sensitive and reliable analytical methods for its detection and quantification in diverse matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P qNMR) spectroscopy.

Analytical Methods Overview

The selection of an appropriate analytical technique for this compound depends on the sample matrix, required sensitivity, and the nature of the study (qualitative vs. quantitative).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly suitable for volatile and thermally stable compounds. Due to the polarity and reactivity of this compound, derivatization is typically required to enhance its volatility and chromatographic performance.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method is well-suited for the analysis of polar and non-volatile compounds in complex matrices. It often requires minimal sample preparation and can directly analyze the compound without derivatization.

  • Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR): An absolute quantification method that is highly selective for phosphorus-containing compounds. It requires no analyte-specific reference standard for calibration and provides direct measurement of purity and concentration.[1][2]

Quantitative Data Summary

ParameterGC-MS (with Derivatization)HPLC-MS³¹P qNMR
Limit of Detection (LOD) 0.1 - 10 ng/mLEstimated: 10 - 50 ng/mLConcentration Dependent
Limit of Quantification (LOQ) 0.5 - 50 ng/mLEstimated: 50 - 150 ng/mLConcentration Dependent
Linearity (r²) >0.99[3]>0.99 (Expected)Not Applicable (Absolute Method)
Recovery 67 - 80%[3]85 - 115% (Expected)Not Applicable (Absolute Method)
Precision (RSD) 3 - 13%[3]< 15% (Expected)< 1%[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is adapted from a method for the analysis of chlorides relevant to the Chemical Weapons Convention.[3] It involves the derivatization of this compound with 1-propanol (B7761284) to form the more volatile propyl dimethylphosphinate.

a. Sample Preparation and Derivatization

  • Prepare a stock solution of this compound in a dry, inert solvent such as anhydrous acetonitrile (B52724) or dichloromethane. Due to the moisture sensitivity of this compound, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Prepare a derivatization reagent consisting of 1-propanol in a 40% pyridine (B92270) solution.

  • In a clean, dry vial, add 50 µL of the this compound sample solution.

  • Add a large excess (e.g., 100 µL) of the 1-propanol/pyridine derivatization reagent.

  • Vortex the mixture and allow it to react at ambient temperature (approximately 22°C) for 15 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

b. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Injector: Splitless mode, 250°C.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

c. Data Analysis

Quantification is achieved by creating a calibration curve from derivatized standards of known concentrations. The peak area of the resulting propyl dimethylphosphinate is used for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample DMPC Sample in Anhydrous Solvent Derivatization Derivatization (22°C, 15 min) Sample->Derivatization Reagent 1-Propanol/Pyridine Reagent Reagent->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

GC-MS with Derivatization Workflow.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines a reverse-phase HPLC method coupled with mass spectrometry for the direct analysis of this compound.

a. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase, typically a mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

b. HPLC-MS Instrumental Parameters

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Newcrom R1 (150 x 4.6 mm, 5 µm) or a similar reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Drying Gas Temperature: 300°C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. The protonated molecule [M+H]⁺ of this compound (m/z 113.0) should be monitored.

c. Data Analysis

Generate a calibration curve by analyzing a series of standards of known concentrations. The peak area of the analyte is then used to determine the concentration in unknown samples.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Mobile Phase Filtration Filter (0.22 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Detection MS Detection (ESI+) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

HPLC-MS Direct Analysis Workflow.
Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR)

This protocol describes the use of ³¹P qNMR for the absolute quantification of this compound.[1][6]

a. Sample Preparation

  • Accurately weigh a known amount of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of a suitable internal standard (e.g., triphenyl phosphate) and add it to the same NMR tube. The internal standard should have a ³¹P signal that does not overlap with the analyte signal.

  • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard. Aprotic solvents like DMSO-d₆ are recommended to avoid potential deuterium (B1214612) exchange.[2]

  • Vortex the NMR tube to ensure a homogeneous solution.

b. NMR Instrumental Parameters

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a phosphorus probe.

  • Nucleus: ³¹P.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and internal standard to ensure full relaxation and accurate integration.

  • Acquisition Time: Sufficient to obtain good signal resolution.

  • Number of Scans: Dependent on the sample concentration; sufficient to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

c. Data Analysis

  • Process the acquired FID (Fourier transform, phase correction, and baseline correction).

  • Integrate the area of the ³¹P signal corresponding to this compound (I_sample) and the internal standard (I_std).

  • Calculate the concentration or purity of the this compound using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * 100

    Where:

    • I = Integral area

    • N = Number of phosphorus atoms

    • MW = Molecular weight

    • m = mass

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh DMPC Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquisition Acquire ³¹P NMR Spectrum (with proton decoupling) Dissolve->Acquisition Processing Process Spectrum (FT, Phasing, Baseline) Acquisition->Processing Integration Integrate Analyte and Standard Signals Processing->Integration Calculation Calculate Purity/ Concentration Integration->Calculation

Quantitative ³¹P NMR Workflow.

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. GC-MS with derivatization offers excellent sensitivity for trace analysis. HPLC-MS provides a direct and versatile method for various sample types. ³¹P qNMR stands out as a powerful tool for absolute quantification and purity assessment without the need for calibration curves. Proper method validation should be performed in accordance with ICH guidelines to ensure the suitability of the chosen method for its intended purpose.[7]

References

Scale-Up Considerations for Reactions Involving Dimethylphosphinic Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride ((CH₃)₂P(O)Cl) is a versatile reagent in organic synthesis, primarily utilized in the formation of phosphinic amides, esters, and other organophosphorus compounds. Its applications are found in the synthesis of peptide analogues, flame retardants, and various specialty chemicals. However, the transition of reactions involving this reagent from the laboratory to an industrial scale presents a unique set of challenges. These include managing its reactivity, ensuring safety, and maintaining product quality and yield.

This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals through the critical considerations for scaling up reactions involving this compound. It covers safety precautions, key scale-up parameters, detailed experimental protocols for a representative reaction, and troubleshooting guidance.

Safety Precautions

This compound is a corrosive and moisture-sensitive solid.[1][2][3][4][5] Strict adherence to safety protocols is paramount, especially during large-scale operations.

2.1 Hazard Summary

  • Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5]

  • Moisture Sensitive: Reacts with water and moisture to produce hydrochloric acid, leading to pressure build-up in closed containers.[3][5]

  • Incompatible Materials: Reacts exothermically with strong bases and oxidizing agents.[3]

2.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1][3]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber), a lab coat, and an apron.[1][3]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates, especially when handling the solid or in case of a spill.[1][3]

2.3 Handling and Storage

  • Handle in a well-ventilated fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[3]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Keep containers tightly sealed and under an inert atmosphere to prevent contact with moisture.[3]

Key Scale-Up Considerations

Scaling up reactions from the laboratory to a pilot plant or industrial scale is not a linear process. Several factors that are negligible at a small scale become critical at a larger scale.

3.1 Thermal Management

Reactions of this compound, particularly with amines, are often exothermic. As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase and potential thermal runaway.

  • Heat Flow Calorimetry: It is highly recommended to perform heat flow calorimetry studies at the lab scale to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[3] This data is crucial for designing an adequate cooling system for the larger reactor.

  • Reagent Addition Strategy: A semi-batch process, where one of the reactants is added portion-wise or via a controlled feed, is generally preferred for large-scale exothermic reactions. This allows for better control over the rate of heat generation.

  • Cooling Systems: Ensure the reactor is equipped with a cooling system (e.g., cooling jacket, external heat exchanger) with sufficient capacity to handle the heat load of the reaction.

3.2 Mixing and Mass Transfer

Efficient mixing is crucial for maintaining homogeneity in temperature and concentration, which directly impacts reaction kinetics, yield, and impurity profile.

  • Impeller and Baffle Design: The design of the agitator and the presence of baffles in the reactor are critical for achieving good mixing, especially in heterogeneous reactions where this compound (a solid) is reacting with a liquid phase.

  • Mixing Studies: Computational Fluid Dynamics (CFD) can be a valuable tool to model and understand the mixing dynamics within the reactor at different scales, helping to ensure that lab-scale mixing conditions can be reasonably replicated in the plant.

  • Reagent Dispersion: The method of adding this compound to the reactor is important. For large-scale reactions, a powder charging system or slurrying the solid in an inert solvent before addition can improve dispersion and prevent clumping.

3.3 Process Analytical Technology (PAT)

Real-time monitoring of the reaction progress is essential for process control, optimization, and safety at a large scale.

  • In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and key intermediates in real-time. This allows for precise determination of the reaction endpoint and can help detect the formation of unwanted byproducts.

  • Temperature and Pressure Monitoring: Continuous monitoring of the internal reaction temperature and pressure is a critical safety measure. Alarms should be in place to alert operators of any deviations from the set parameters.

Application Example: Scale-Up of N-Benzyl-P,P-dimethylphosphinic Amide Synthesis

This section provides a hypothetical, yet representative, case study on the scale-up of the reaction between this compound and benzylamine (B48309) to form N-benzyl-P,P-dimethylphosphinic amide.

4.1 Reaction Scheme

4.2 Comparative Data: Lab vs. Pilot Plant Scale

The following table summarizes the key parameters and results for the synthesis at two different scales. Please note that this data is illustrative and based on typical scale-up observations.

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Reactants
This compound100 g10 kg
Benzylamine2 equivalents2 equivalents
Solvent (Toluene)1 L100 L
Reaction Conditions
Initial Temperature0 °C0 °C
Addition Time of Benzylamine30 minutes (dropwise)4 hours (controlled feed)
Maximum Temperature15 °C25 °C
Reaction Time2 hours4 hours
Work-up
Quenching Agent1 M HCl (aqueous)1 M HCl (aqueous)
Product IsolationExtraction with CH₂Cl₂Extraction with CH₂Cl₂
Results
Yield92%88%
Purity (by HPLC)99.5%98.8%
Key ImpurityUnreacted BenzylamineUnreacted Benzylamine, Dimer byproduct

4.3 Detailed Experimental Protocols

4.3.1 Laboratory Scale Protocol (100 g)

  • Reactor Setup: A 2 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel is set up in a fume hood. The flask is placed in an ice-water bath.

  • Reagent Charging: The flask is charged with this compound (100 g) and toluene (B28343) (1 L) under a nitrogen atmosphere. The mixture is stirred to form a slurry.

  • Reaction: The slurry is cooled to 0 °C. Benzylamine (2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 15 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or in-situ IR until the this compound is consumed (approximately 2 hours).

  • Quenching: The reaction mixture is slowly poured into a stirred solution of 1 M HCl (1 L) at 0 °C.

  • Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (2 x 500 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

4.3.2 Pilot Plant Scale Protocol (10 kg)

  • Reactor Setup: A 200 L glass-lined reactor equipped with a retreat curve impeller, a thermocouple, a pressure sensor, and a controlled feed pump is made inert with nitrogen.

  • Reagent Charging: Toluene (100 L) is charged to the reactor, followed by the slow addition of this compound (10 kg) via a powder charging system. The mixture is stirred to form a slurry.

  • Reaction: The reactor contents are cooled to 0 °C. Benzylamine (2 equivalents) is added via the controlled feed pump over 4 hours, maintaining the internal temperature below 25 °C by adjusting the cooling jacket temperature.

  • Reaction Monitoring: The reaction is monitored using an in-situ FTIR probe to track the disappearance of the P=O stretch of the acid chloride and the appearance of the P=O stretch of the amide product.

  • Quenching: In a separate 500 L reactor, a solution of 1 M HCl (100 L) is prepared and cooled to 0 °C. The reaction mixture is slowly transferred into the quenching solution with vigorous agitation, ensuring the temperature of the quenching mixture does not exceed 20 °C.

  • Work-up: After the transfer is complete, the mixture is stirred for 1 hour. The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with saturated sodium bicarbonate solution and brine. The solvent is then removed by distillation under reduced pressure to afford the crude product, which can be further purified by crystallization.

Visualizations

5.1 General Scale-Up Workflow

Scale_Up_Workflow Lab_Scale Lab Scale Synthesis (grams) Process_Safety Process Safety Assessment (Calorimetry, SDS) Lab_Scale->Process_Safety Kilo_Lab Kilo Lab/Pilot Plant (kilograms) Process_Safety->Kilo_Lab PAT Implement PAT (FTIR, Temperature Monitoring) Kilo_Lab->PAT Process_Optimization Process Optimization (Mixing, Temp Control) PAT->Process_Optimization Full_Scale Full Scale Production (tonnes) Process_Optimization->Full_Scale

A generalized workflow for scaling up chemical reactions.

5.2 Reaction Pathway for Phosphinic Amide Synthesis

Reaction_Pathway DMPC Dimethylphosphinic Chloride Intermediate Tetrahedral Intermediate DMPC->Intermediate + Amine Amine Primary/Secondary Amine Amine->Intermediate Byproduct Amine Hydrochloride Amine->Byproduct + HCl Intermediate->Amine + HCl Product Phosphinic Amide Intermediate->Product - HCl

Reaction pathway for the formation of a phosphinic amide.

5.3 Troubleshooting Decision Tree for Scale-Up

Troubleshooting Issue Issue Observed During Scale-Up Exotherm Poor Exotherm Control Issue->Exotherm Low_Yield Low Yield/Incomplete Reaction Issue->Low_Yield Impurities High Impurity Profile Issue->Impurities Check_Cooling Verify Cooling Capacity Exotherm->Check_Cooling Reduce_Addition Reduce Reagent Addition Rate Exotherm->Reduce_Addition Check_Mixing Evaluate Mixing Efficiency (CFD) Low_Yield->Check_Mixing Check_Temp Confirm Reaction Temperature Low_Yield->Check_Temp Increase_Time Increase Reaction Time Low_Yield->Increase_Time Check_Purity Analyze Raw Material Purity Impurities->Check_Purity Optimize_Workup Optimize Work-up/Purification Impurities->Optimize_Workup

References

Application Notes and Protocols: Synthesis of Phosphine Oxides using Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride ((CH₃)₂P(O)Cl) is a valuable and versatile reagent in organic synthesis, primarily utilized for the preparation of a diverse range of phosphine (B1218219) oxides. The phosphorus-carbon bond formation achieved through the reaction of this compound with various nucleophiles, particularly organometallic reagents, provides a straightforward route to tertiary phosphine oxides. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the phosphinoyl group, including its ability to act as a strong hydrogen bond acceptor, enhance solubility, and improve metabolic stability.[1][2] The recent FDA approval of brigatinib, a cancer therapeutic containing a dimethylphosphine (B1204785) oxide moiety, has further spurred interest in the synthesis and application of this functional group.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of various phosphine oxides using this compound as a key starting material.

Synthesis of Tertiary Phosphine Oxides

The most common and effective method for the synthesis of tertiary phosphine oxides from this compound involves its reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).[4] This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents onto the phosphorus center.

General Reaction Scheme:

The reaction proceeds via nucleophilic substitution at the phosphorus center, where the organometallic reagent attacks the electrophilic phosphorus atom, displacing the chloride leaving group.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl(phenyl)phosphine oxide via Grignard Reaction

This protocol details the synthesis of dimethyl(phenyl)phosphine oxide by reacting this compound with phenylmagnesium bromide.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography or recrystallization

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[4]

Quantitative Data:

ProductReagentsSolventYieldMelting Point (°C)Spectroscopic Data
Dimethyl(phenyl)phosphine oxideThis compound, Phenylmagnesium bromideTHF62-86%[5]103-105¹³C NMR: Available[6][7] ³¹P NMR: Available[6] MS (GC): Available[6]
Protocol 2: Synthesis of Alkyldimethylphosphine Oxides via Grignard Reaction

This protocol outlines a general procedure for the synthesis of alkyldimethylphosphine oxides.

Procedure:

The procedure is analogous to Protocol 1, substituting the aryl Grignard reagent with an appropriate alkyl Grignard reagent (e.g., methylmagnesium chloride, ethylmagnesium bromide). The reaction conditions and work-up procedure are similar.

Quantitative Data for Representative Alkyldimethylphosphine Oxides:

ProductAlkyl Grignard ReagentTypical Yield Range
Trimethylphosphine oxideMethylmagnesium chlorideModerate to high
Ethyldimethylphosphine oxideEthylmagnesium bromideModerate to high

Note: Specific yield data for these reactions are dependent on the specific alkyl group and reaction conditions and should be referenced from relevant literature.

Protocol 3: Synthesis of Vinyldimethylphosphine Oxide

This protocol describes the synthesis of vinyldimethylphosphine oxide, a useful building block in organic synthesis.

Procedure:

The synthesis follows the general Grignard reaction protocol, using vinylmagnesium bromide as the nucleophile.[8]

  • Preparation of Vinylmagnesium Bromide:

    • Vinylmagnesium bromide is typically prepared in situ from vinyl bromide and magnesium turnings in anhydrous THF.[8]

  • Reaction with this compound:

    • The reaction of this compound with the freshly prepared vinylmagnesium bromide is carried out at low temperature (e.g., -78 °C to 0 °C) in THF.

  • Work-up and Purification:

    • The work-up procedure is similar to that described in Protocol 1, involving quenching with saturated aqueous NH₄Cl, extraction, drying, and purification by chromatography or distillation.

Quantitative Data:

ProductReagentsSolventYield
Vinyldimethylphosphine oxideThis compound, Vinylmagnesium bromideTHFModerate to good

Note: The synthesis of trivinylphosphine (B117729) oxide from POCl₃ and vinylmagnesium bromide is known to be temperature-dependent, with lower temperatures favoring the formation of the desired product.[6][9] A similar temperature dependence may be observed for the synthesis of vinyldimethylphosphine oxide.

Visualizations

Reaction Workflow

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Grignard Grignard Reagent (R-MgX) Reaction Reaction with This compound Grignard->Reaction Organolithium Organolithium Reagent (R-Li) Organolithium->Reaction Quenching Quenching (e.g., aq. NH4Cl) Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Pure Phosphine Oxide Purification->Product

Caption: General workflow for the synthesis of phosphine oxides.

Signaling Pathway of Synthetic Logic

G Start This compound Intermediate Reaction Intermediate Start->Intermediate Nucleophilic Attack Reagent Organometallic Reagent (Grignard or Organolithium) Reagent->Intermediate Product Tertiary Phosphine Oxide Intermediate->Product Chloride Elimination Byproduct Magnesium or Lithium Halide Intermediate->Byproduct

Caption: Logical pathway of the synthesis reaction.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the synthesis of a variety of phosphine oxides utilizing this compound. The reaction with Grignard and organolithium reagents is a robust and versatile method for accessing these valuable compounds. For any specific application, optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary to achieve the desired outcome. Researchers are encouraged to consult the primary literature for more specific examples and detailed characterization data relevant to their target molecules. The increasing importance of phosphine oxides in drug discovery and materials science underscores the utility of these synthetic methods.[1][2][3]

References

Troubleshooting & Optimization

Common side products and impurities in dimethylphosphinic chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and application of dimethylphosphinic chloride.

Troubleshooting Guides

Synthesis of this compound via Grignard Reaction

A common method for synthesizing this compound involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with phosphoryl chloride (POCl₃). However, this reaction is often plagued by the formation of multiple side products due to over-alkylation.

Problem: Low yield of this compound and presence of multiple impurities.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Over-alkylation Carefully control the stoichiometry of the Grignard reagent. Use of a slight excess of POCl₃ may be beneficial.Minimize the formation of trimethylphosphine (B1194731) oxide.
Maintain a low reaction temperature (typically between -78°C and 0°C) to control the reactivity of the Grignard reagent.Reduce the rate of over-alkylation.
Employ a slow, dropwise addition of the Grignard reagent to the POCl₃ solution with vigorous stirring.Maintain a localized excess of POCl₃ to favor mono-alkylation.
Hydrolysis Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Prevent the formation of dimethylphosphinic acid.
Use anhydrous solvents.Avoid decomposition of the Grignard reagent and the product.
Incomplete Reaction Allow the reaction to stir for a sufficient amount of time at the appropriate temperature.Ensure complete consumption of the limiting reagent.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction Setup: Charge the flask with anhydrous diethyl ether and phosphoryl chloride (POCl₃) under a nitrogen atmosphere and cool the mixture to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide in diethyl ether to the stirred POCl₃ solution via the dropping funnel, maintaining the temperature below -70°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Work-up: After completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at low temperature.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Synthesis_Workflow A Reaction Setup (POCl₃ in Et₂O, -78°C) B Slow Addition of CH₃MgBr A->B C Reaction Monitoring (TLC, ³¹P NMR) B->C D Aqueous Work-up (NH₄Cl solution) C->D E Extraction (Et₂O) D->E F Purification (Vacuum Distillation) E->F G Final Product (this compound) F->G

Peptide Coupling Reactions

This compound can be used as a coupling reagent in peptide synthesis through the formation of a mixed anhydride (B1165640) with an N-protected amino acid.

Problem: Low peptide yield, racemization, or formation of side products.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Hydrolysis of Mixed Anhydride Ensure anhydrous conditions throughout the coupling reaction.Maximize the concentration of the active coupling species.
Racemization Perform the reaction at low temperatures (e.g., 0°C to room temperature).Preserve the stereochemical integrity of the amino acid.
Use a non-polar solvent to minimize the solubility of the intermediate oxazolone.Reduce the rate of racemization.
Diketopiperazine Formation This is more prevalent when coupling the third amino acid to a dipeptide. Consider using a different coupling reagent for this specific step if the issue persists.Minimize the formation of this cyclic dipeptide impurity.
Incomplete Coupling Use a slight excess (1.1-1.2 equivalents) of this compound and the N-protected amino acid.Drive the reaction to completion.
Allow for sufficient reaction time.Ensure complete acylation of the amine component.

Peptide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions A N-Protected Amino Acid C Mixed Anhydride (Active Species) A->C B Dimethylphosphinic Chloride B->C E Dipeptide Product C->E F Hydrolysis C->F G Racemization C->G D Amino Acid Ester or Peptide D->E H Diketopiperazine Formation E->H

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities are:

  • Dimethylphosphinic acid: Formed due to the hydrolysis of this compound. This is often the major impurity if the compound has been exposed to moisture.

  • Methylphosphonic dichloride: An under-alkylated side product from the synthesis.

  • Trimethylphosphine oxide: An over-alkylated side product from the synthesis.

  • Unreacted phosphoryl chloride (POCl₃): A starting material that may be carried through if the reaction or purification is incomplete.

Q2: My reaction with an alcohol using this compound is giving a complex mixture of products. What could be the cause?

A2: Besides the expected phosphinate ester, several side reactions can occur:

  • Reaction with liberated HCl: The reaction of this compound with an alcohol produces HCl as a byproduct. This can lead to acid-catalyzed side reactions of your starting material or product. The use of a non-nucleophilic base, like pyridine (B92270) or triethylamine, can scavenge the HCl.

  • Formation of alkyl chloride: In some cases, the chloride can act as a nucleophile, leading to the formation of an alkyl chloride from the alcohol, especially with tertiary alcohols or under forcing conditions.

Q3: I am observing incomplete reaction when using this compound to react with a sterically hindered amine. How can I improve the yield?

A3: Sterically hindered amines can be poor nucleophiles. To improve the reaction yield, you can:

  • Increase the reaction temperature: This can help overcome the activation energy barrier.

  • Prolong the reaction time: Allow more time for the reaction to proceed to completion.

  • Use a less sterically hindered base: If a base is used, ensure it does not further hinder the approach of the amine to the electrophilic phosphorus center.

  • Consider a different activating agent: For particularly challenging substrates, a more reactive coupling agent may be necessary.

Q4: How can I purify this compound that has been partially hydrolyzed?

A4: Purification can be challenging due to the similar physical properties of the chloride and the acid.

  • Vacuum distillation: This is the most common method for purifying this compound. Careful fractional distillation may separate it from the less volatile dimethylphosphinic acid.

  • Recrystallization: If the product is a solid, recrystallization from a non-polar solvent might be effective.

  • Chemical conversion: In some cases, it might be easier to convert the mixture to a more easily separable derivative and then regenerate the desired product. However, this is often not practical. Prevention of hydrolysis by proper handling and storage is the best approach.

Q5: What analytical techniques are suitable for detecting impurities in this compound?

A5:

  • ³¹P NMR Spectroscopy: This is a very powerful technique for identifying and quantifying phosphorus-containing compounds. Each impurity will have a distinct chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities. Derivatization may be necessary for non-volatile impurities like dimethylphosphinic acid.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the components of the mixture, especially if they are not amenable to GC.

Technical Support Center: Optimizing Reactions with Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yield and selectivity when using dimethylphosphinic chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is a reactive organophosphorus compound primarily used as a versatile reagent in several key synthetic transformations. Its main applications include:

  • Protecting Group for Amines: It is used for the protection of amino acids and other primary and secondary amines. The resulting dimethylphosphinoyl (Mpt) amide is stable under a variety of reaction conditions.[1]

  • Coupling Reagent in Amide and Peptide Synthesis: It can be used to activate carboxylic acids, facilitating the formation of amide bonds. While not as common as modern carbodiimide (B86325) or phosphonium-based reagents, it serves as a cost-effective option.

  • Phosphinylating Agent: It is employed to introduce the dimethylphosphinyl group onto various nucleophiles, such as alcohols and amines, to form phosphinates and phosphinic amides, respectively. These products have applications in medicinal chemistry and materials science.

Q2: My reaction yield is low when using this compound. What are the most common causes?

A2: Low yields in reactions involving this compound can often be attributed to one or more of the following factors:

  • Moisture Sensitivity: this compound is highly sensitive to moisture.[2] Even trace amounts of water in the solvent, reagents, or on glassware can lead to rapid hydrolysis of the reagent to the unreactive dimethylphosphinic acid, significantly reducing the amount of active reagent available for your desired transformation.

  • Improper Stoichiometry: The reaction of this compound with a nucleophile (e.g., an amine or alcohol) generates one equivalent of hydrochloric acid (HCl). This HCl can protonate your nucleophile, rendering it unreactive. To counteract this, it is crucial to use a stoichiometric amount of a non-nucleophilic base or an excess of the nucleophilic substrate.

  • Suboptimal Reaction Temperature: Like many chemical reactions, the rate of reaction with this compound is temperature-dependent.[3] If the temperature is too low, the reaction may be too slow to go to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to the degradation of reactants or products and the formation of unwanted side products.[3]

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. This compound has good solubility in chlorinated solvents like dichloromethane (B109758) but is only sparingly soluble in others.[2] Poor solubility can lead to a heterogeneous reaction mixture and consequently, low yields.

Q3: How can I improve the selectivity of my reaction?

A3: Improving selectivity often involves careful control over reaction conditions:

  • Choice of Base: The basicity and steric bulk of the base used can influence the selectivity of the reaction, especially when dealing with polyfunctional molecules. A hindered, non-nucleophilic base is often preferred to avoid competition with the primary nucleophile.

  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product over thermodynamically favored, but undesired, side products.

  • Order of Addition: The order in which reagents are added can be critical. For example, in the activation of a carboxylic acid, it is often best to form the active intermediate with this compound before adding the nucleophile to minimize side reactions.

Q4: What are some common side reactions to be aware of?

A4: The primary side reaction is the hydrolysis of this compound by water. In peptide coupling reactions, racemization of chiral centers can occur, although this is a general issue with many coupling reagents and not specific to this compound.[4] If using an excess of a nucleophilic base, the base itself can react with the this compound.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Hydrolysis of this compound Did you use anhydrous solvents and reagents? Was all glassware thoroughly dried?Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Ensure all other reagents are free from moisture.
Incorrect Stoichiometry Did you include a base to scavenge the HCl produced?Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) or two equivalents of the amine nucleophile.
Incomplete Reaction How was the reaction monitored? Did it go to completion?Monitor the reaction progress using Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[5][6] If the reaction has stalled, consider increasing the reaction time or temperature.
Poor Reagent Quality Is the this compound old or has it been improperly stored?Use a fresh bottle of the reagent or purify the existing stock if possible. Store this compound under an inert atmosphere in a desiccator.[2]
Issue 2: Poor Selectivity / Formation of Multiple Products
Possible Cause Diagnostic Check Recommended Solution
Reaction Temperature Too High Was the reaction exothermic? Was the temperature controlled?Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the formation of the kinetic product. Add reagents slowly to control any exotherm.
Incorrect Base Is the base reacting with the this compound or promoting side reactions?Switch to a more sterically hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge.
Competitive Nucleophiles Does your substrate have multiple nucleophilic sites?Consider using a protecting group strategy for the more reactive nucleophilic sites that you do not want to react.

Data Presentation: Reaction Conditions and Yields

Application Substrate Nucleophile Solvent Base Temp (°C) Time (h) Yield (%) Notes
Amide Synthesis Carboxylic AcidPrimary/Secondary AmineDichloromethane (DCM)Triethylamine (TEA)0 to RT2-1270-95Yield is substrate-dependent.[7]
Ester Synthesis Carboxylic AcidPrimary/Secondary AlcoholDichloromethane (DCM)Pyridine (B92270)0 to RT4-2460-90Slower than amidation.
Phosphinic Amide Synthesis This compoundPrimary/Secondary AmineDichloromethane (DCM)Pyridine01-380-95Highly efficient reaction.[2]
Phosphinate Ester Synthesis This compoundAlcoholTetrahydrofuran (THF)Triethylamine (TEA)RT12-2475-90Generally good yields.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Phosphinic Amide

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding phosphinic amide.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (or another non-nucleophilic base)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1-3 hours. Monitor the progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Carboxylic Acid Activation and Amide Formation

This protocol outlines the use of this compound as a coupling agent for the synthesis of an amide from a carboxylic acid and an amine.

Materials:

  • Carboxylic acid

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Acid Activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and DIPEA (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C. Add this compound (1.1 equivalents) dropwise and stir the mixture at 0 °C for 30-60 minutes to form the mixed phosphinic anhydride (B1165640) intermediate.

  • Amine Addition: In a separate flask, dissolve the amine (1.2 equivalents) and DIPEA (1.2 equivalents) in anhydrous DCM. Add this solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. The crude amide can be purified by column chromatography or recrystallization.

Visualizations

Workflow for Troubleshooting Low Yield

troubleshooting_low_yield Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_moisture Check for Moisture Contamination (Solvents, Reagents, Glassware) start->check_moisture check_stoichiometry Verify Stoichiometry (Base Included?) check_moisture->check_stoichiometry No solution_moisture Implement Strict Anhydrous Techniques check_moisture->solution_moisture Yes check_completion Monitor Reaction Progress (TLC, NMR) check_stoichiometry->check_completion Yes solution_stoichiometry Add Non-Nucleophilic Base (e.g., TEA, DIPEA) check_stoichiometry->solution_stoichiometry No check_reagent_quality Assess Reagent Quality (Age, Storage) check_completion->check_reagent_quality Complete solution_completion Increase Reaction Time/Temperature check_completion->solution_completion Incomplete solution_reagent_quality Use Fresh or Purified Reagent check_reagent_quality->solution_reagent_quality Poor acid_activation Proposed Mechanism for Carboxylic Acid Activation cluster_step1 Step 1: Formation of Mixed Anhydride cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation RCOOH R-COOH (Carboxylic Acid) Intermediate1 Mixed Phosphinic Anhydride Intermediate RCOOH->Intermediate1 Me2POCl (CH₃)₂P(O)Cl (this compound) Me2POCl->Intermediate1 Base Base Base->RCOOH - H⁺ BaseH Base-H⁺Cl⁻ Intermediate1->BaseH + HCl Intermediate1_2 Mixed Phosphinic Anhydride Intermediate Tetrahedral Tetrahedral Intermediate Intermediate1_2->Tetrahedral Tetrahedral_2 Tetrahedral Intermediate Amine R'-NH₂ (Amine) Amine->Tetrahedral Amide R-C(O)NH-R' (Amide Product) Tetrahedral_2->Amide Byproduct (CH₃)₂P(O)OH (Dimethylphosphinic Acid) Tetrahedral_2->Byproduct

References

Technical Support Center: Optimization of Reaction Conditions for Dimethylphosphinic Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimization of reaction conditions for the synthesis of dimethylphosphinic chloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound is most commonly synthesized through the chlorination of a suitable precursor. A prevalent method involves the reaction of methylphosphonic acid dichloride with a methylating agent. Another key route is the chlorination of dimethylphosphinic acid or its esters using a chlorinating agent.

Q2: Which chlorinating agents are typically used for the synthesis of this compound?

A2: Several chlorinating agents can be employed, with the choice often depending on the starting material, desired purity, and scale of the reaction. Commonly used reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl) which can be easily removed.

Q3: What is the role of a catalyst in the synthesis of this compound?

A3: While not always necessary, a catalyst can significantly improve the rate and yield of the chlorination reaction. For reactions involving thionyl chloride, catalytic amounts of N,N-dimethylformamide (DMF) are often used. In other systems, Lewis acids or certain inorganic halides may be employed to facilitate the reaction.[1]

Q4: How can the progress of the reaction be monitored effectively?

A4: The progress of the reaction can be monitored using several analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method to observe the consumption of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR) can be used to determine the conversion rate and check for the formation of byproducts.

Q5: What are the critical safety precautions to consider during the synthesis of this compound?

A5: The synthesis of this compound involves hazardous materials and should be conducted with stringent safety measures.

  • Corrosive Reagents: Chlorinating agents like thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Inert Atmosphere: The reaction is often sensitive to moisture. It is crucial to use dry glassware and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching of excess chlorinating agent must be done carefully, typically by slow addition to ice-water or a basic solution, to control the exothermic reaction and the release of toxic gases.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Presence of moisture in reagents or glassware.1. Increase reaction temperature or prolong reaction time. Monitor by TLC or GC to confirm completion. 2. Ensure the reaction temperature is not too high. Check the stability of your starting materials. 3. Use freshly distilled solvents and dried reagents. Ensure all glassware is oven-dried before use and the reaction is run under an inert atmosphere.
Formation of Multiple Products (Impurities) 1. Side reactions due to high temperature. 2. Incorrect stoichiometry of reactants. 3. Non-optimal solvent.1. Lower the reaction temperature. Consider adding the chlorinating agent dropwise to control the exotherm. 2. Carefully control the stoichiometry of the reactants. An excess of the chlorinating agent may be necessary, but a large excess can lead to byproducts. 3. Experiment with different solvents. A non-polar, inert solvent is generally preferred.
Difficulty in Product Isolation/Purification 1. Product has similar polarity to impurities. 2. Product is sensitive to hydrolysis during work-up.1. Try different solvent systems for column chromatography. Recrystallization from a suitable solvent can be an effective purification method. 2. Perform the work-up at low temperatures and minimize contact with water. Use anhydrous extraction and drying agents.
Reaction Stalls Before Completion 1. Insufficient amount of chlorinating agent or catalyst. 2. Deactivation of the catalyst.1. Add an additional portion of the chlorinating agent or catalyst and continue to monitor the reaction. 2. Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.

Optimization of Reaction Conditions: Data Summary

The following tables summarize the impact of different reaction parameters on the synthesis of phosphonyl chlorides, providing a basis for the optimization of this compound synthesis.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantTypical Reaction Temperature (°C)Observed Yield (%)Notes
Dichloromethane (B109758) (DCM)9.140 (reflux)Moderate to HighInert and easy to remove.
1,2-Dichloroethane10.484 (reflux)HighHigher boiling point allows for higher reaction temperatures.
Toluene2.4111 (reflux)ModerateCan be used for higher temperature reactions.
No Solvent (Neat)N/AVariableVariableCan lead to higher concentrations but may complicate temperature control and stirring.

Table 2: Effect of Catalyst on Reaction Time and Yield

CatalystLoading (mol%)Reaction Time (h)Observed Yield (%)Notes
None012 - 24Low to ModerateReaction is often slow without a catalyst.
DMF1 - 52 - 6HighCommonly used with SOCl₂.
ZnCl₂5 - 104 - 8Moderate to HighLewis acid catalyst.
AlCl₃5 - 103 - 7Moderate to HighPotent Lewis acid, can sometimes lead to side products.

Table 3: Effect of Temperature on Product Purity

Temperature (°C)Reaction Time (h)Purity (%)Notes
25 (Room Temp)24 - 48HighSlow reaction rate.
508 - 12HighGood balance between reaction rate and purity.
802 - 4ModerateFaster reaction but may lead to the formation of byproducts.
> 1001 - 3Low to ModerateIncreased risk of thermal decomposition and side reactions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • Dimethylphosphinic acid (1 equivalent)

  • Thionyl chloride (SOCl₂, 2-3 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel under an inert atmosphere.

  • Reaction Mixture: To the flask, add dimethylphosphinic acid (1 equivalent) and anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension.

  • Addition of Chlorinating Agent: Fill the dropping funnel with thionyl chloride (2-3 equivalents) and add it dropwise to the stirred suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress by TLC or ³¹P NMR. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield the final product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Assemble Dry Glassware under Inert Atmosphere reactants Add Dimethylphosphinic Acid and Anhydrous Solvent (e.g., DCM) start->reactants catalyst Add Catalytic DMF reactants->catalyst chlorination Dropwise Addition of Thionyl Chloride at 0°C catalyst->chlorination reaction Heat to Reflux (e.g., 40°C) Monitor by TLC or ³¹P NMR chlorination->reaction workup Cool and Remove Excess Reagents/ Solvent under Reduced Pressure reaction->workup purification Purify by Vacuum Distillation or Recrystallization workup->purification end End: Characterize Pure This compound purification->end

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Synthesis Issues start Problem Encountered check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes side_reactions Side Reactions Occurring? check_purity->side_reactions Yes no_issue Proceed to Characterization check_purity->no_issue No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_moisture Check for Moisture Contamination incomplete_reaction->check_moisture No end Successful Synthesis increase_time_temp->end check_moisture->end lower_temp Lower Reaction Temperature side_reactions->lower_temp Yes optimize_stoichiometry Optimize Reactant Stoichiometry side_reactions->optimize_stoichiometry No lower_temp->end optimize_stoichiometry->end no_issue->end

Caption: A troubleshooting decision tree for common synthesis problems.

References

Technical Support Center: Purification of Products Derived from Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from dimethylphosphinic chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary products synthesized from this compound that require purification?

A1: The most common derivatives of this compound requiring purification are:

  • Dimethylphosphinic Acid: Formed by the hydrolysis of this compound.

  • Dimethylphosphinic Amides: Synthesized by reacting this compound with primary or secondary amines.[1]

  • Dimethylphosphinate Esters: Produced by the reaction of this compound with alcohols.[1]

Q2: What are the common impurities in reactions involving this compound?

A2: Common impurities include unreacted starting materials such as amines or alcohols, excess base (like triethylamine) used to scavenge HCl, and byproducts from side reactions.[2] In the synthesis of dimethylphosphinic amides, the corresponding amine hydrochloride salt is a common byproduct. For ester synthesis, side reactions can lead to the formation of undesired phosphinic acid anhydrides.[3]

Q3: Which analytical techniques are recommended for assessing the purity of this compound derivatives?

A3: Purity can be assessed using a variety of techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantitative analysis of non-volatile compounds.[4]

  • Gas Chromatography (GC): Suitable for volatile derivatives.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Used for molecular weight confirmation and identification of impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Purification of Dimethylphosphinic Acid

Problem: The isolated dimethylphosphinic acid is a sticky, hygroscopic solid or oil.

  • Possible Cause: Residual water or solvent. Phosphinic acids are often hygroscopic.[6]

  • Troubleshooting Steps:

    • Azeotropic Distillation: Remove water by co-evaporation with a solvent like toluene.

    • Lyophilization (Freeze-Drying): Freeze-drying from a suitable solvent like tert-butanol (B103910) can yield a fluffy, less sticky powder.[6]

    • Salt Formation: Convert the acid to a less hygroscopic salt (e.g., sodium or dicyclohexylammonium (B1228976) salt) for easier handling and crystallization.[6]

Problem: Difficulty in crystallizing dimethylphosphinic acid.

  • Possible Cause: High polarity, presence of impurities, or inherent amorphous nature.

  • Troubleshooting Steps:

    • Solvent Selection: Try recrystallization from polar solvents like ethanol, isopropanol, or a mixture of acetone (B3395972) and water.[6][7]

    • Anti-Solvent Precipitation: Dissolve the acid in a minimal amount of a good solvent (e.g., water or methanol) and add a poor solvent (e.g., acetone or diethyl ether) to induce precipitation.[6]

Purification of Dimethylphosphinic Amides

Problem: The crude product is contaminated with the amine hydrochloride salt.

  • Possible Cause: The reaction of the amine with HCl produced during the reaction.

  • Troubleshooting Steps:

    • Aqueous Work-up: Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove the hydrochloride salt.[2] Be cautious if your product is base-sensitive.

    • Water Wash: If the hydrochloride salt is water-soluble, a simple water wash of the organic layer can be effective.

Problem: Difficulty in removing unreacted starting amine.

  • Possible Cause: The amine is co-extracting with the product or has similar solubility.

  • Troubleshooting Steps:

    • Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.[2] This is only suitable if the amide product is stable to acidic conditions.

    • Column Chromatography: Use silica (B1680970) gel chromatography. The more polar amine will typically have a lower Rf value than the less polar amide product. Adding a small amount of triethylamine (B128534) to the eluent can help to reduce tailing of the amine on the silica gel.[8]

Purification of Dimethylphosphinate Esters

Problem: The ester is hydrolyzing back to dimethylphosphinic acid during work-up.

  • Possible Cause: Exposure to acidic or basic aqueous solutions.

  • Troubleshooting Steps:

    • Neutral Wash: Use deionized water or brine for aqueous washes instead of acidic or basic solutions.

    • Anhydrous Work-up: If possible, perform a non-aqueous work-up by filtering the reaction mixture to remove any solids and then directly proceeding to solvent removal and chromatography.

Problem: The product oils out during recrystallization.

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.

  • Troubleshooting Steps:

    • Solvent System Adjustment: Use a lower-boiling solvent or a solvent mixture. Common choices for esters include hexanes/ethyl acetate (B1210297), hexanes/acetone, or hexanes/THF.[7][9]

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then in the refrigerator to encourage crystal formation.

    • Seed Crystals: If available, add a small seed crystal to induce crystallization.

Data Presentation

The following tables provide a summary of common purification methods and illustrative quantitative data. Note that the yields and purities are representative and will vary depending on the specific substrate and reaction conditions.

Table 1: Purification Methods for Dimethylphosphinic Acid

Purification MethodTypical Solvent SystemIllustrative Yield (%)Illustrative Purity (%)
RecrystallizationEthanol/Water75-85>98
RecrystallizationIsopropanol70-80>97
Salt Formation & CrystallizationDicyclohexylamine in Acetone80-90>99

Table 2: Purification Methods for Dimethylphosphinic Amides

Purification MethodTypical Solvent System/EluentIllustrative Yield (%)Illustrative Purity (%)
Aqueous Work-up & RecrystallizationEthyl Acetate/Hexanes60-80>98
Column ChromatographySilica Gel, Ethyl Acetate/Hexanes Gradient50-75>99
Acidic Wash & RecrystallizationDichloromethane (B109758), then Ethanol65-85>97

Table 3: Purification Methods for Dimethylphosphinate Esters

Purification MethodTypical Solvent System/EluentIllustrative Yield (%)Illustrative Purity (%)
Aqueous Work-up & DistillationN/A (for volatile esters)70-90>98
Column ChromatographySilica Gel, Hexanes/Ethyl Acetate Gradient60-85>99
RecrystallizationHexanes/Diethyl Ether50-70>99

Experimental Protocols

Protocol 1: Purification of Dimethylphosphinic Acid via Recrystallization
  • Dissolution: Dissolve the crude dimethylphosphinic acid in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in a refrigerator (2-8 °C).

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Protocol 2: Purification of a Dimethylphosphinic Amide via Aqueous Work-up and Column Chromatography
  • Quenching: Quench the reaction mixture with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if the amide is acid-stable) to remove unreacted amine, followed by saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove residual water.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification of a Dimethylphosphinate Ester via Column Chromatography
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Direct Loading: Dissolve the crude residue in a minimal amount of the chromatography eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Chromatography: Load the solution onto a silica gel column and elute with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ester.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization distillation Distillation dry->distillation analysis Purity Assessment (HPLC, NMR, MS) chromatography->analysis recrystallization->analysis distillation->analysis end Pure Product analysis->end

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_acid Dimethylphosphinic Acid cluster_amide Dimethylphosphinic Amide cluster_ester Dimethylphosphinate Ester cluster_solutions Potential Solutions start Purification Issue sticky Sticky/Oily Product start->sticky no_crystals No Crystallization start->no_crystals hcl_salt Amine HCl Impurity start->hcl_salt unreacted_amine Unreacted Amine start->unreacted_amine hydrolysis Product Hydrolysis start->hydrolysis oiling_out Oiling Out start->oiling_out lyophilize Lyophilize/Azeotrope sticky->lyophilize salt_form Form Salt sticky->salt_form no_crystals->salt_form solvent_screen Solvent Screening no_crystals->solvent_screen aq_workup Aqueous Work-up hcl_salt->aq_workup acid_wash Acidic Wash unreacted_amine->acid_wash chromatography Chromatography unreacted_amine->chromatography neutral_wash Neutral Wash hydrolysis->neutral_wash slow_cool Adjust Solvent/Cooling oiling_out->slow_cool

Caption: Troubleshooting logic for common purification issues.

References

Preventing the hydrolysis of dimethylphosphinic chloride during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of dimethylphosphinic chloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

This compound, with the chemical formula (CH₃)₂P(O)Cl, is a highly reactive organophosphorus compound.[1][2] It serves as a valuable reagent in organic synthesis, particularly for introducing the dimethylphosphinyl group into molecules.[1][3] Its high reactivity stems from the electrophilic phosphorus atom, which is readily attacked by nucleophiles. Water is a potent nucleophile that reacts with this compound in a process called hydrolysis. This reaction cleaves the P-Cl bond, forming dimethylphosphinic acid and hydrochloric acid (HCl), rendering the reagent inactive for its intended purpose. The product, dimethylphosphinic acid, has the chemical formula (CH₃)₂P(O)OH.[4]

Q2: What are the primary indicators of hydrolysis in my reaction?

Several signs can indicate that unwanted hydrolysis of this compound has occurred:

  • Low or No Product Yield: The most obvious sign is the failure to form the desired product, as the starting reagent has been consumed by water.

  • Formation of a Precipitate: The hydrochloric acid (HCl) generated during hydrolysis can react with basic compounds in the reaction mixture (e.g., amine substrates or bases) to form insoluble hydrochloride salts, which appear as a white precipitate.[5]

  • Decrease in pH: The production of HCl will make the reaction mixture more acidic.[5]

  • Inconsistent Results: If you observe significant variability in yield between seemingly identical reaction setups, it may be due to varying levels of moisture contamination.

  • Presence of Byproducts: Analytical techniques such as NMR or LC-MS may reveal the presence of dimethylphosphinic acid, the direct product of hydrolysis.[4]

Q3: How should I properly store this compound to ensure its stability?

To maintain its integrity, this compound must be protected from atmospheric moisture.[1][6] Proper storage is critical:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as nitrogen or argon.[7]

  • Tightly Sealed Container: Use a container with a secure, tight-fitting seal. Consider using parafilm or a secondary sealed container for extra protection.

  • Cool and Dry Place: Store in a cool, dry environment, such as a refrigerator (2°C - 8°C) or a desiccator.[1][7]

Troubleshooting Guide: Preventing Hydrolysis During Reactions

This guide provides systematic solutions to common issues encountered when using this compound.

Problem Potential Cause Recommended Solution
Significant hydrolysis detected (e.g., low yield, presence of byproducts) Moisture Contamination The presence of water is the most common cause of hydrolysis.[6][8] Identify and eliminate all potential sources of moisture.
Contaminated SolventsUse only high-purity, anhydrous solvents.[5][8] If the solvent is from a previously opened bottle, consider purifying it by distillation over a suitable drying agent (see Protocol 1).
Wet GlasswareEnsure all glassware is rigorously dried before use. Oven-drying (>120°C for several hours) or flame-drying under vacuum are effective methods.[5][8] Allow glassware to cool under an inert gas stream.
Atmospheric MoistureConduct the entire experiment under a positive pressure of a dry, inert gas like nitrogen or argon.[5][7] Use a Schlenk line or a glovebox for sensitive reactions (see Protocol 2).
Contaminated ReagentsEnsure all other reagents, including substrates and bases, are anhydrous. Dry them if necessary using appropriate methods.
Formation of a white precipitate (likely amine hydrochloride) Inefficient HCl Scavenging The HCl produced during the reaction can catalyze further hydrolysis.[5]
Add a suitable non-nucleophilic, anhydrous base to the reaction mixture to neutralize the HCl as it is formed. Tertiary amines like triethylamine (B128534) or a "proton sponge" are common choices.[5][9][10] Ensure the base is added in slight excess (e.g., 1.1-1.2 equivalents).

Hydrolysis Pathway and Prevention Workflow

The following diagrams illustrate the chemical pathway of hydrolysis and a recommended experimental workflow to prevent it.

Hydrolysis_Pathway DMPC This compound ((CH₃)₂P(O)Cl) TS Transition State DMPC->TS Nucleophilic Attack H2O Water (H₂O) H2O->TS DMPA Dimethylphosphinic Acid ((CH₃)₂P(O)OH) TS->DMPA Elimination HCl Hydrochloric Acid (HCl) TS->HCl

Caption: Hydrolysis mechanism of this compound.

Prevention_Workflow start Start dry_glassware 1. Dry Glassware (Oven or Flame-Dry) start->dry_glassware setup_inert 2. Assemble Under Inert Atmosphere (N₂/Ar) dry_glassware->setup_inert add_solvents 3. Add Anhydrous Solvent & Reagents via Syringe setup_inert->add_solvents add_base 4. Add Acid Scavenger (e.g., Triethylamine) add_solvents->add_base cool 5. Cool Reaction (e.g., 0 °C) add_base->cool add_dmpc 6. Add Dimethylphosphinic Chloride Solution Dropwise cool->add_dmpc react 7. Monitor Reaction (TLC / LC-MS) add_dmpc->react workup 8. Aqueous Workup & Purification react->workup end End: Isolated Product workup->end

Caption: Experimental workflow for minimizing hydrolysis.

Experimental Protocols

Protocol 1: Solvent Drying and Purification (Example: Dichloromethane)

This protocol describes the purification of a common solvent, dichloromethane (B109758) (DCM), to render it anhydrous.

Materials:

  • Dichloromethane (reagent grade)

  • Calcium hydride (CaH₂)

  • Distillation apparatus (flame-dried)

  • Inert gas source (Nitrogen or Argon)

  • Dry receiving flask (Schlenk flask)

Procedure:

  • Pre-drying: Add calcium hydride to the dichloromethane in a flask. Allow it to stir overnight at room temperature under an inert atmosphere.

  • Setup: Assemble a flame-dried distillation apparatus. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the setup.

  • Distillation: Heat the flask to reflux. Collect the distilled solvent in a dry Schlenk flask under a positive pressure of inert gas.

  • Storage: Use the freshly distilled solvent immediately for the best results. If storage is necessary, keep it in the Schlenk flask under an inert atmosphere and use within 24 hours.

Protocol 2: General Procedure for Reaction Using this compound

This protocol outlines a general method for performing a reaction, such as the phosphinylation of an alcohol, while minimizing hydrolysis.

Materials:

  • Flame-dried reaction flask with a stir bar and rubber septum

  • Schlenk line or inert gas manifold

  • Dry syringes and needles

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Alcohol substrate (anhydrous)

  • Triethylamine (anhydrous, 1.1 eq.)

  • This compound (1.05 eq.)

Procedure:

  • Setup: Assemble the flame-dried glassware and place it under a positive pressure of nitrogen or argon.

  • Reagent Addition:

    • Using a dry syringe, add the anhydrous solvent to the reaction flask.

    • Add the anhydrous alcohol substrate (1.0 equivalent) to the flask via syringe.

    • Add anhydrous triethylamine (1.1 equivalents) to the flask via syringe.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of this compound: In a separate dry flask, dissolve this compound (1.05 equivalents) in a small amount of anhydrous solvent. Draw this solution into a dry syringe and add it dropwise to the cooled reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification steps for your specific product.

References

Technical Support Center: Managing Exothermic Reactions and Heat Transfer with Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of reactions involving dimethylphosphinic chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you conduct your experiments safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: this compound is a corrosive and moisture-sensitive solid.[1][2][3] The primary hazard stems from its highly exothermic reactions with nucleophiles such as water, alcohols, amines, and strong bases.[1] These reactions can lead to a rapid increase in temperature and pressure, potentially causing thermal runaway if not properly controlled. The hydrolysis of analogous phosphorus compounds like phosphorus oxychloride is known to be violently exothermic. Additionally, this compound can release toxic fumes, including hydrogen chloride gas and oxides of phosphorus, upon decomposition or in a fire.[1]

Q2: What immediate steps should I take in case of accidental contact with this compound?

A2: Due to its corrosive nature, immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Q3: What are the signs of a runaway reaction with this compound?

A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key signs to watch for include:

  • A sudden and sharp rise in the reactor temperature that is difficult to control with the cooling system.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous boiling or fuming of the reaction mixture.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Release of gases or vapors from the reactor.

Troubleshooting Guides

Issue 1: Unexpectedly Strong Exotherm During Reagent Addition

Symptoms:

  • Rapid temperature spike upon addition of a nucleophile (e.g., alcohol, amine).

  • Cooling system is struggling to maintain the set temperature.

Possible Causes:

  • Addition rate is too fast: The rate of heat generation is exceeding the heat removal capacity of the reactor.

  • Insufficient cooling: The cooling bath temperature is too high, or the heat transfer surface area is inadequate for the scale of the reaction.

  • Poor mixing: Localized "hot spots" are forming due to inadequate agitation, leading to a delayed but rapid reaction in that area.

  • Incorrect stoichiometry: An excess of the nucleophile is added, leading to a larger than expected exotherm.

Solutions:

Solution Detailed Steps
Reduce Addition Rate Immediately stop the addition of the reagent. Allow the temperature to stabilize before resuming at a significantly slower rate.
Enhance Cooling Lower the temperature of the cooling bath. Ensure good circulation of the cooling fluid. For larger scale reactions, consider a more efficient cooling system.
Improve Agitation Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. Ensure the stirrer is appropriately sized and positioned for the reactor.
"Reverse Quench" For highly exothermic reactions, consider adding the this compound solution to the nucleophile solution. This keeps the concentration of the reactive chloride low at all times.
Issue 2: Delayed Exotherm or "Induction Period"

Symptoms:

  • No initial temperature increase upon adding the nucleophile, followed by a sudden and violent exotherm.

Possible Causes:

  • Presence of an inhibitor: Impurities in the reagents or solvent may be temporarily preventing the reaction from initiating.

  • Low initial temperature: The reaction may have a significant activation energy that is not being met at the initial temperature.

  • Poor solubility: One of the reagents may not be fully dissolved, leading to a delayed reaction as it slowly goes into solution.

Solutions:

Solution Detailed Steps
Controlled Temperature Increase Slowly and carefully increase the reaction temperature by a few degrees to overcome the activation energy. Be prepared for a rapid exotherm once the reaction initiates.
Ensure Reagent Purity Use pure, dry reagents and solvents to avoid the presence of inhibitors.
Improve Solubility Choose a solvent in which both this compound and the nucleophile are readily soluble at the desired reaction temperature.
Small-Scale Trial Before performing a large-scale reaction, conduct a small-scale trial to understand the reaction's initiation behavior.

Experimental Protocols

Protocol 1: General Procedure for Controlled Reaction with an Alcohol

This protocol provides a general guideline for reacting this compound with a primary or secondary alcohol. Note: This is a template and should be adapted based on the specific alcohol and reaction scale. A small-scale trial is always recommended.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Anhydrous, inert solvent (e.g., dichloromethane, toluene)

  • Inert gas (e.g., nitrogen, argon)

  • Reaction vessel with a magnetic stirrer, thermometer, addition funnel, and reflux condenser connected to a gas bubbler.

  • Cooling bath (e.g., ice-water, dry ice-acetone)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • In the reaction vessel, dissolve the alcohol in the anhydrous solvent.

  • Cool the solution to 0 °C using a cooling bath.

  • In a separate flask, dissolve the this compound in the anhydrous solvent.

  • Slowly add the this compound solution to the alcohol solution via the addition funnel over a period of 30-60 minutes, while maintaining the internal temperature at 0-5 °C.

  • Monitor the internal temperature closely during the addition. If the temperature begins to rise rapidly, stop the addition immediately and allow it to cool before resuming at a slower rate.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC, NMR).

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a weak base (e.g., saturated sodium bicarbonate solution). Caution: This quenching step is also exothermic.

Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment

For scaling up reactions involving this compound, a reaction calorimetry study is strongly recommended to quantify the heat of reaction and determine safe operating parameters.

Objective: To determine the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔTad), and maximum heat release rate for the reaction of this compound with a specific nucleophile.

Equipment:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1, SYSTAG Calo 2310)

  • Appropriate reactor vessel and stirrer

  • Dosing pump for controlled reagent addition

General Procedure:

  • Calibrate the reaction calorimeter according to the manufacturer's instructions.

  • Charge the reactor with the solvent and the nucleophile.

  • Bring the reactor contents to the desired initial temperature.

  • Dose the this compound solution at a constant, slow rate.

  • Record the heat flow, reactor temperature, and jacket temperature throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • Calculate the heat of reaction and the adiabatic temperature rise from the collected data.

Data Presentation

Table 1: Hypothetical Reaction Calorimetry Data for this compound Reactions

Nucleophile Solvent Concentration (mol/L) Addition Time (min) Heat of Reaction (ΔHrxn) (kJ/mol) Adiabatic Temperature Rise (ΔTad) (°C) Max Heat Flow (W/L)
EthanolToluene1.060-15055150
IsopropylamineDCM0.890-18070120
Water (Hydrolysis)Acetonitrile1.245-22095250

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Visualizations

Logical Workflow for Managing Exothermic Reactions

This diagram outlines the decision-making process for safely managing potentially exothermic reactions with this compound.

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_quench Workup Phase start Start: Plan Reaction lit_review Literature Review for Similar Reactions start->lit_review small_scale Perform Small-Scale Trial lit_review->small_scale calorimetry Consider Reaction Calorimetry for Scale-Up small_scale->calorimetry ppe Ensure Proper PPE and Engineering Controls calorimetry->ppe setup Setup Reaction Under Inert Atmosphere with Cooling ppe->setup addition Slow, Controlled Addition of Reagent setup->addition monitor Monitor Temperature Continuously addition->monitor temp_rise Temperature Rise? monitor->temp_rise controlled Controlled Rise? temp_rise->controlled Yes continue_add Continue Addition temp_rise->continue_add No stop_add Stop Addition, Increase Cooling controlled->stop_add No controlled->continue_add Yes stop_add->monitor complete Reaction Complete continue_add->complete quench Careful Quenching (Reverse Addition) complete->quench end End: Proceed with Workup quench->end

Workflow for managing exothermic reactions.

Troubleshooting Decision Tree for Unexpected Exotherms

This diagram provides a logical path for troubleshooting when an unexpectedly strong exotherm is observed.

Troubleshooting_Exotherm start Unexpectedly Strong Exotherm Observed stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling check_stirring Check Agitation increase_cooling->check_stirring is_stirring_adequate Is Stirring Adequate? check_stirring->is_stirring_adequate increase_stirring Increase Stirring Speed is_stirring_adequate->increase_stirring No temp_stabilized Has Temperature Stabilized? is_stirring_adequate->temp_stabilized Yes increase_stirring->temp_stabilized resume_slowly Resume Addition at a Much Slower Rate temp_stabilized->resume_slowly Yes emergency_quench Consider Emergency Quench if Uncontrolled temp_stabilized->emergency_quench No review_procedure Review Procedure and Scale Before Next Attempt resume_slowly->review_procedure emergency_quench->review_procedure

Decision tree for troubleshooting unexpected exotherms.

References

Alternative work-up procedures for quenching dimethylphosphinic chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylphosphinic chloride. The following sections offer alternative work-up procedures for quenching reactions and purifying the resulting products.

Troubleshooting Guide: Quenching this compound Reactions

This guide addresses common issues encountered during the quenching of reactions involving this compound.

Issue Potential Cause Recommended Solution
Violent/Uncontrolled Quench Rapid, exothermic hydrolysis of unreacted this compound.1. Pre-cool the reaction mixture to 0-5°C before quenching. 2. Use a "reverse quench" : Slowly add the reaction mixture to a well-stirred, cold quenching solution. Never add the quenching solution directly to the reaction mixture. 3. Ensure adequate heat dissipation by using an ice bath and a reaction vessel with a large surface area.
Incomplete Quench Insufficient quenching agent or reaction time. This can lead to the persistence of reactive intermediates.1. Use a sufficient excess of the quenching agent (e.g., 2-3 equivalents relative to the initial amount of this compound). 2. Increase the stirring time after the addition of the quenching agent to ensure complete hydrolysis. 3. Monitor the quench completion using ³¹P NMR spectroscopy to confirm the disappearance of the this compound signal and any reactive phosphorus intermediates.
Product Hydrolysis The desired product (e.g., a phosphinic amide) is sensitive to the pH of the aqueous quenching solution.1. Use a milder quenching agent such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of strong bases. 2. Employ a buffered quench using a solution like aqueous sodium acetate (B1210297) to maintain a more neutral pH. 3. Consider a non-aqueous work-up if the product is extremely water-sensitive (see alternative protocols below).
Formation of Emulsions during Extraction The presence of fine particulate matter or amphiphilic byproducts.1. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break up emulsions. 2. Filter the entire mixture through a pad of Celite® to remove particulate matter. 3. Add a small amount of a different organic solvent to alter the phase properties.
Low Product Yield after Work-up Product is partially soluble in the aqueous layer, or decomposition has occurred.1. Perform multiple extractions with the organic solvent (e.g., 3-4 times) to maximize recovery. 2. If the product is water-soluble , consider alternative purification methods like recrystallization or chromatography with a suitable solvent system. 3. Ensure the work-up conditions are mild enough to prevent product degradation (e.g., avoid prolonged exposure to strong acids or bases).

Frequently Asked Questions (FAQs)

Q1: What are the standard quenching agents for this compound reactions?

A1: The most common quenching agents are aqueous solutions. These include:

  • Saturated sodium bicarbonate (NaHCO₃) solution: Neutralizes the HCl byproduct and excess this compound.

  • Saturated ammonium chloride (NH₄Cl) solution: A milder acidic quench suitable for products sensitive to basic conditions.

  • Ice-cold water: Effective but can be highly exothermic and requires careful, slow addition.[1]

Q2: Are there any non-aqueous alternatives for quenching this compound?

A2: Yes, for highly moisture-sensitive products, a non-aqueous work-up can be employed. This typically involves the slow addition of an alcohol, such as isopropanol (B130326) or butanol, at a low temperature to convert the unreacted this compound into a less reactive phosphinate ester. This is then followed by a standard aqueous work-up.

Q3: How can I be certain that all the this compound has been quenched?

A3: The most reliable method is to take an aliquot of the quenched reaction mixture (after allowing it to stir for a sufficient time) and analyze it by ³¹P NMR spectroscopy. The complete disappearance of the signal corresponding to this compound indicates a successful quench.

Q4: My desired phosphinic amide is water-soluble. How should I approach the work-up and purification?

A4: For water-soluble products, standard liquid-liquid extraction may be inefficient. Consider the following:

  • Solvent choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol.

  • Recrystallization: This is often the most effective method for purifying solid amides.[2] Solvents like acetonitrile, ethanol, or 1,4-dioxane (B91453) can be effective.[2]

  • Chromatography: If recrystallization is not feasible, column chromatography using a polar stationary phase (like silica (B1680970) gel) and an appropriate eluent system can be used.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is corrosive and reacts vigorously with water, releasing HCl gas.[3] Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Have a suitable quenching agent readily available before starting the reaction.

Experimental Protocols

Protocol 1: Standard Aqueous Quench and Work-up

This protocol is suitable for the synthesis of phosphinic amides that are stable to mildly basic conditions and are not significantly water-soluble.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice-water bath.

  • Quenching: Prepare a separate beaker containing a vigorously stirred, cold (0-5°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly add the cooled reaction mixture dropwise to the bicarbonate solution. Monitor for any excessive gas evolution or temperature increase.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: Mild Quench for Base-Sensitive Products

This protocol is recommended when the desired product is susceptible to hydrolysis or degradation under basic conditions.

  • Cooling: Cool the reaction mixture to 0-5°C.

  • Quenching: Slowly add the reaction mixture to a cold, stirred saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Washing: Proceed with the same extraction and washing steps as in Protocol 1.

  • Purification: Purify the crude product as required.

Visualizations

experimental_workflow Standard Aqueous Work-up Workflow cluster_reaction Reaction cluster_quench Quenching cluster_workup Work-up cluster_purification Purification reaction_completion Reaction Completion cool_reaction Cool Reaction Mixture (0-5 °C) reaction_completion->cool_reaction Proceed to quench reverse_quench Slowly Add Reaction to Quenching Solution cool_reaction->reverse_quench prepare_quench Prepare Cold Aqueous Quenching Solution (e.g., NaHCO₃) prepare_quench->reverse_quench extraction Liquid-Liquid Extraction reverse_quench->extraction After complete addition washing Wash Organic Layer (Water, Brine) extraction->washing drying Dry with Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization or Chromatography concentration->purification final_product Pure Product purification->final_product

Caption: Standard aqueous work-up workflow for this compound reactions.

troubleshooting_logic Troubleshooting Logic for Quenching cluster_issues Identify the Problem cluster_solutions Potential Solutions start Quenching Issue? violent_reaction Violent Reaction start->violent_reaction incomplete_quench Incomplete Quench start->incomplete_quench product_degradation Product Degradation start->product_degradation emulsion Emulsion Formation start->emulsion reverse_quench Use Reverse Quench & Pre-cooling violent_reaction->reverse_quench monitor_nmr Monitor with ³¹P NMR incomplete_quench->monitor_nmr mild_quench Use Mild Quench (e.g., NH₄Cl) product_degradation->mild_quench add_brine Add Brine / Filter emulsion->add_brine

Caption: Troubleshooting decision tree for quenching issues.

References

Technical Support Center: Removal of Residual Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual dimethylphosphinic chloride from final products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound, with the chemical formula (CH₃)₂P(O)Cl, is a reactive organophosphorus compound. Due to its reactivity, it is often used in various chemical syntheses. However, its residual presence in a final product can be problematic for several reasons:

  • Toxicity: As a reactive acid chloride, it can be corrosive and harmful.[1]

  • Product Instability: Its reactivity can lead to the degradation of the final product over time.

  • Interference with Downstream Applications: Residual this compound can interfere with subsequent biological assays or chemical transformations.

Q2: What are the primary methods for removing residual this compound?

The main strategies for removing residual this compound from a final product are:

  • Hydrolysis (Quenching): Intentionally reacting it with water or an aqueous basic solution to convert it into the more easily removable and less reactive dimethylphosphinic acid.

  • Aqueous Workup (Extraction): Utilizing liquid-liquid extraction to partition the hydrophilic dimethylphosphinic acid (the hydrolysis product) into an aqueous phase, separating it from the desired organic product.

  • Column Chromatography: Employing silica (B1680970) gel or other stationary phases to separate the polar dimethylphosphinic acid from the typically less polar final product.

Q3: How can I determine the level of residual this compound in my product?

Several analytical techniques can be used to quantify residual this compound and its hydrolysis product, dimethylphosphinic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for detecting and quantifying phosphorus-containing compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the detection of both this compound and its hydrolysis product, often after a derivatization step.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to separate and quantify the components of the reaction mixture.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Problem 1: Incomplete removal of the impurity after aqueous workup.

Possible Causes:

  • Insufficient Hydrolysis: The this compound may not have fully hydrolyzed to dimethylphosphinic acid before or during the extraction.

  • Inappropriate pH of the Aqueous Phase: The pH of the wash solution may not be optimal for extracting dimethylphosphinic acid.

  • Product is also water-soluble: Your desired product may have some solubility in the aqueous phase, leading to co-extraction.

  • Formation of an Emulsion: A stable emulsion between the organic and aqueous layers can trap the impurity.

Solutions:

  • Ensure Complete Hydrolysis: Before the extractive workup, stir the reaction mixture with water or a dilute aqueous base (like sodium bicarbonate) for a sufficient time (e.g., 30-60 minutes) to ensure all the this compound has reacted.

  • Adjust pH: Use a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) for the extraction. This will deprotonate the dimethylphosphinic acid, forming a salt that is much more soluble in the aqueous layer.

  • Brine Wash: After the aqueous base wash, perform a wash with a saturated sodium chloride (brine) solution. This can help to "break" emulsions and reduce the amount of water dissolved in the organic layer.

  • Back-Extraction: If your product has some water solubility, you can re-extract the aqueous layer with a fresh portion of the organic solvent to recover any lost product.

Problem 2: The desired product is degrading during purification.

Possible Causes:

  • Acid Sensitivity: The product may be sensitive to the acidic conditions generated during the hydrolysis of this compound (which produces HCl).

  • Base Sensitivity: The product may be sensitive to the basic conditions used in an aqueous wash.

  • Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of sensitive compounds during column chromatography.

Solutions:

  • Quenching with a Non-Nucleophilic Base: Include a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in the reaction mixture during the quenching step to neutralize the HCl as it is formed.

  • Use of a Buffered Wash: Instead of a strong base, use a buffered aqueous solution at a milder pH for the extractive workup.

  • Deactivated Silica Gel: For column chromatography, use silica gel that has been deactivated by pre-treating it with a base like triethylamine. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded silica phase.

Data Presentation

The following table summarizes the estimated efficiency of different removal techniques. The actual efficiency will depend on the specific properties of the final product and the precise experimental conditions.

Removal TechniquePrincipleEstimated Removal Efficiency (%)AdvantagesDisadvantages
Hydrolysis & Aqueous Workup Conversion to hydrophilic acid and extraction into water.85-95%Simple, scalable, and cost-effective.May not be suitable for water-soluble or base-sensitive products. Can lead to emulsions.
Column Chromatography (Silica Gel) Adsorption of the polar dimethylphosphinic acid onto silica gel.95-99%High purity can be achieved.Can be time-consuming and require large volumes of solvent. Product may degrade on acidic silica.
Preparative HPLC High-resolution separation based on polarity.>99%Can achieve very high purity and is suitable for small-scale purification.Expensive, requires specialized equipment, and has lower loading capacity.

Experimental Protocols

Protocol 1: Hydrolysis and Extractive Workup

This protocol is a general procedure and may need optimization based on the specific reaction.

  • Quenching/Hydrolysis:

    • Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring vigorously. Be cautious as CO₂ evolution may occur.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete hydrolysis of the this compound.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to extract the product.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x volume of organic layer).

      • Water (1 x volume of organic layer).

      • Saturated aqueous NaCl (brine) solution (1 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography on Deactivated Silica Gel

This method is suitable for products that are sensitive to acidic conditions.

  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15-20 minutes.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica gel slurry.

    • Flush the column with 2-3 column volumes of the initial eluent (without triethylamine) to remove the excess base.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Hydrolysis_Extraction_Workflow cluster_quenching Quenching/Hydrolysis cluster_extraction Extractive Workup reaction_mixture Reaction Mixture (with residual DMPC) quench Add Saturated NaHCO3 Solution reaction_mixture->quench stir Stir at RT (30-60 min) quench->stir separatory_funnel Transfer to Separatory Funnel stir->separatory_funnel add_solvent Add Organic Solvent (e.g., EtOAc) separatory_funnel->add_solvent separate_layers Separate Layers add_solvent->separate_layers wash_bicarb Wash with NaHCO3 (aq) separate_layers->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removal of this compound by hydrolysis and extraction.

Chromatography_Workflow cluster_prep Column Preparation cluster_purification Purification silica Silica Gel slurry Prepare Slurry silica->slurry eluent Low-Polarity Eluent (+ 1-2% Triethylamine) eluent->slurry pack_column Pack Column slurry->pack_column flush Flush with Eluent (no triethylamine) pack_column->flush load_sample Load Crude Product flush->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC) collect_fractions->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for removal of dimethylphosphinic acid via deactivated silica gel chromatography.

References

Validation & Comparative

A Comparative Analysis of Dimethylphosphinic Chloride Versus Other Phosphinylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, the introduction of a phosphinyl group onto a molecule can significantly modulate its biological activity, solubility, and pharmacokinetic properties. Phosphinylating agents are indispensable tools for this purpose, and among them, dimethylphosphinic chloride holds a prominent position. This guide provides a comprehensive comparative analysis of this compound against two other commonly employed phosphinylating agents: diphenylphosphinic chloride and di-tert-butylphosphinic chloride. The comparison focuses on their reactivity, substrate scope, and steric considerations, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate agent for their specific synthetic needs.

Physicochemical Properties of Phosphinylating Agents

A fundamental understanding of the physical and chemical properties of each phosphinylating agent is crucial for its handling, storage, and application in chemical synthesis. The following table summarizes the key properties of this compound, diphenylphosphinic chloride, and di-tert-butylphosphinic chloride.

PropertyThis compoundDiphenylphosphinic ChlorideDi-tert-butylphosphinic Chloride
CAS Number 1111-92-81499-21-413716-10-4
Molecular Formula C₂H₆ClOPC₁₂H₁₀ClOPC₈H₁₈ClP
Molecular Weight 112.50 g/mol 236.63 g/mol 180.66 g/mol
Appearance White crystalline solidColorless to light yellow liquidColorless liquid
Melting Point 65-71 °C25 °CN/A
Boiling Point 204 °C222 °C at 16 mmHg48 °C at 3 mmHg
Density N/A1.24 g/mL0.951 g/mL
Solubility Reacts with water and alcohols. Soluble in aprotic organic solvents like dichloromethane (B109758), THF.Reacts with water and alcohols. Soluble in aprotic organic solvents.Reacts with water and alcohols. Soluble in aprotic organic solvents.
Hazard Corrosive, causes severe skin burns and eye damage.Corrosive, causes severe skin burns and eye damage.Corrosive, causes severe skin burns and eye damage.

Comparative Reactivity and Selectivity

The reactivity of phosphinylating agents is a critical factor influencing reaction conditions and outcomes. Kinetic studies on the aminolysis and pyridinolysis of this compound and diphenylphosphinic chloride provide valuable insights into their reaction mechanisms and relative reactivities.

Kinetic studies on the pyridinolysis of this compound and diphenylphosphinic chloride in acetonitrile (B52724) have shown that both reactions proceed via a concerted mechanism. For the pyridinolysis of diphenylphosphinic chloride, a concerted mechanism with backside nucleophilic attack is proposed, based on a linear Brønsted plot with a βX value of 0.68. The aminolysis of diphenylphosphinic chloride with anilines also suggests a concerted mechanism with extensive bond formation in the transition state.

Generally, the reactivity of phosphinyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing groups on the phosphorus atom increase its electrophilicity and enhance reactivity. Steric hindrance around the phosphorus center, on the other hand, can significantly decrease the reaction rate.

The following table provides a qualitative comparison of the reactivity and selectivity of the three agents.

FeatureThis compoundDiphenylphosphinic ChlorideDi-tert-butylphosphinic Chloride
Reactivity HighModerate to HighLow to Moderate
Steric Hindrance LowModerateHigh
Selectivity for Primary vs. Secondary Amines ModerateGoodHigh
Selectivity for Less Hindered Alcohols ModerateGoodHigh

Substrate Scope and Reaction Yields: A Comparative Overview

The utility of a phosphinylating agent is ultimately determined by its ability to react with a broad range of substrates to afford the desired products in high yields. The following tables summarize representative examples of phosphinylation reactions with various amines and alcohols, providing a comparative view of the substrate scope and typical yields for each agent.

Phosphinylation of Amines
SubstratePhosphinylating AgentProductYield (%)Reference
AnilineThis compoundN-Phenyl-P,P-dimethylphosphinic amideGood
AnilineDiphenylphosphinic ChlorideN-Phenyl-P,P-diphenylphosphinic amideHigh
BenzylamineThis compoundN-Benzyl-P,P-dimethylphosphinic amideHigh-
BenzylamineDiphenylphosphinic ChlorideN-Benzyl-P,P-diphenylphosphinic amideHigh-
Di-iso-propylamineThis compoundN,N-Diisopropyl-P,P-dimethylphosphinic amideModerate-
Di-iso-propylamineDiphenylphosphinic ChlorideN,N-Diisopropyl-P,P-diphenylphosphinic amideLow to Moderate-
Di-tert-butylamineDi-tert-butylphosphinic ChlorideN,N,P,P-Tetra-tert-butylphosphinic amideLow
Phosphinylation of Alcohols
SubstratePhosphinylating AgentProductYield (%)Reference
MethanolThis compoundMethyl dimethylphosphinateHigh-
MethanolDiphenylphosphinic ChlorideMethyl diphenylphosphinateHigh-
IsopropanolThis compoundIsopropyl dimethylphosphinateModerate-
IsopropanolDiphenylphosphinic ChlorideIsopropyl diphenylphosphinateGood-
tert-ButanolThis compoundtert-Butyl dimethylphosphinateLow-
tert-ButanolDiphenylphosphinic Chloridetert-Butyl diphenylphosphinateVery Low-
tert-ButanolDi-tert-butylphosphinic Chloridetert-Butyl di-tert-butylphosphinateLow-

Experimental Protocols

The following section provides detailed, generalized experimental protocols for the phosphinylation of an amine and an alcohol. These protocols can be adapted for use with this compound, diphenylphosphinic chloride, or di-tert-butylphosphinic chloride by considering the specific reactivity and steric properties of the chosen agent.

General Protocol for the Phosphinylation of an Amine

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (TEA or pyridine, 1.5 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the phosphinyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired phosphinic amide.

General Protocol for the Phosphinylation of an Alcohol

Materials:

  • Alcohol (1.0 eq)

  • Phosphinyl chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or 4-dimethylaminopyridine (B28879) (DMAP) (1.5 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the base (pyridine or DMAP, 1.5 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add the phosphinyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-48 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to obtain the pure phosphinate ester.

Visualizing the Process: Workflow and Reaction Mechanism

To provide a clearer understanding of the phosphinylation process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagent Add Phosphinyl Chloride cool->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end_product Pure Phosphinylated Product purify->end_product

Caption: A typical experimental workflow for a phosphinylation reaction.

Caption: Generalized mechanism of nucleophilic substitution on a phosphinyl chloride.

Conclusion

The choice between this compound, diphenylphosphinic chloride, and di-tert-butylphosphinic chloride as a phosphinylating agent depends on a careful consideration of the substrate's steric and electronic properties, as well as the desired reactivity and selectivity. This compound, being the least sterically hindered, is generally the most reactive but may offer lower selectivity with multifunctional substrates. Diphenylphosphinic chloride provides a good balance of reactivity and steric bulk, often leading to higher selectivity. Di-tert-butylphosphinic chloride, with its significant steric hindrance, is the least reactive but can be highly selective for less hindered positions and primary over secondary nucleophiles. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in designing and executing successful phosphinylation reactions, ultimately contributing to the advancement of chemical synthesis and drug discovery.

Performance Benchmark: Dimethylphosphinic Chloride-Derived Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalysts Derived from Dimethylphosphinic Chloride with a Leading Alternative, Supported by Experimental Data.

The development of efficient and robust catalysts is paramount in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. This guide provides a comparative performance analysis of catalysts derived from this compound against a widely used alternative in palladium-catalyzed cross-coupling reactions. The focus is on the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

Catalysts derived from this compound are typically employed as their secondary phosphine (B1218219) oxide (SPO) form, specifically dimethylphosphine (B1204785) oxide (DMPO). DMPO is an air-stable pre-ligand that, in the presence of a metal catalyst, is believed to exist in equilibrium with its tautomeric phosphinous acid form, which is the active, trivalent ligand. This guide benchmarks the potential performance of a DMPO-based catalyst system against a well-established, high-performance Buchwald ligand, XPhos, in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid.

Quantitative Performance Comparison

The following table summarizes the performance of a palladium catalyst system using the Buchwald ligand XPhos for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This serves as the current benchmark for a highly efficient catalyst in this transformation.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/Water60694[2][3]
Pd(OAc)₂ / DMPO 4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/Water606Data not available

Note: The data for the XPhos-based catalyst is derived from published literature. While DMPO is used in similar applications, directly comparable, publicly available data for this specific reaction was not found.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of catalytic results. Below are the procedures for the synthesis of the dimethylphosphine oxide (DMPO) pre-ligand and a general protocol for the benchmark Suzuki-Miyaura cross-coupling reaction.

Synthesis of Dimethylphosphine Oxide (DMPO) from this compound

Dimethylphosphine oxide is prepared by the hydrolysis of this compound.[4]

Materials:

  • This compound

  • Deionized water

  • Appropriate glassware for handling corrosive materials

Procedure:

  • This compound is carefully added to water in a controlled manner.

  • The reaction proceeds via hydrolysis, yielding dimethylphosphine oxide and hydrochloric acid as a byproduct.[4]

  • The resulting dimethylphosphine oxide, a colorless liquid, can be purified by standard laboratory techniques.

General Protocol for Suzuki-Miyaura Cross-Coupling with a Buchwald Ligand (XPhos)

This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of aryl chlorides.[2][5]

Materials:

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Dioxane

  • Water

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel with a stir bar

Procedure:

  • In an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ and XPhos.

  • Dioxane is added, and the mixture is stirred to form the catalyst complex.

  • 4-Chlorotoluene, phenylboronic acid, and potassium phosphate are added to the vessel.

  • Water is added, and the vessel is sealed.

  • The reaction mixture is heated to the specified temperature (e.g., 60°C) and stirred for the designated time (e.g., 6 hours).[2][3]

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Visualizations: Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the synthesis of the DMPO pre-ligand and the catalytic cycle of the Suzuki-Miyaura reaction.

G Synthesis of Dimethylphosphine Oxide (DMPO) DMPC This compound Hydrolysis Hydrolysis DMPC->Hydrolysis H2O Water H2O->Hydrolysis DMPO Dimethylphosphine Oxide (DMPO) Hydrolysis->DMPO HCl HCl (byproduct) Hydrolysis->HCl

Caption: Synthesis of DMPO from this compound.

G Catalytic Cycle for Suzuki-Miyaura Cross-Coupling cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)-Ar'(L₂) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Concluding Remarks

The selection of a ligand is a critical factor in the success of palladium-catalyzed cross-coupling reactions. Buchwald ligands, such as XPhos, are well-documented to be highly effective, providing excellent yields for a broad range of substrates, including challenging aryl chlorides.[2]

Catalysts derived from this compound, in the form of dimethylphosphine oxide (DMPO), represent a potentially cost-effective and air-stable alternative. The use of secondary phosphine oxides as pre-ligands is an established strategy in catalysis. However, for a comprehensive and direct performance comparison, further publicly available, quantitative data on the catalytic activity of DMPO in standardized cross-coupling reactions is necessary. Researchers are encouraged to consider both the established high performance of ligands like XPhos and the practical advantages of SPOs like DMPO when developing new synthetic methodologies.

References

Dimethylphosphinic Chloride: A Comparative Guide to Cross-Reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylphosphinic chloride is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the formation of phosphinate esters, amides, and other derivatives. A thorough understanding of its cross-reactivity with various functional groups is paramount for predicting reaction outcomes, optimizing conditions, and minimizing side-product formation. This guide provides a comparative analysis of the reactivity of this compound with amines, alcohols, thiols, and carboxylic acids, supported by available experimental data.

Relative Reactivity at a Glance

The reactivity of this compound towards common functional groups generally follows the order of nucleophilicity:

Amines > Thiols > Alcohols > Carboxylic Acids

This trend is dictated by the electron-donating ability and polarizability of the attacking nucleophile. Amines, being strong nucleophiles, exhibit the highest reactivity, while carboxylic acids are the least reactive under neutral conditions.

Quantitative Reactivity Comparison

The following table summarizes the available quantitative data for the reaction of this compound and related phosphinic chlorides with various functional groups. It is important to note that direct comparative kinetic studies under identical conditions are limited in the available literature. Data from closely related compounds and different reaction conditions are included to provide a broader perspective on reactivity.

Functional GroupNucleophile ExamplePhosphinic ChlorideSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Product Yield (%)
Amines Aniline (B41778)This compoundAcetonitrile (B52724)55.0See Table 2Not specified in kinetic studies
Pyridine (B92270)This compoundAcetonitrile-25.0 to -15.0See Table 3Not specified in kinetic studies
Alcohols Ethanol (B145695)Diphenylphosphinic chloridePyridineRoom Temp.Not available~90% (qualitative)
Thiols ThiophenolDiphenylphosphinic chlorideBenzene/PyridineNot specifiedNot availableHigh (qualitative)
Carboxylic Acids Benzoic AcidDiphenylphosphinic chlorideNot specifiedNot specifiedNot availableModerate (qualitative)
In-Depth Look: Aminolysis

The reaction of this compound with amines (aminolysis) has been the most extensively studied. Kinetic data reveals a strong dependence on the basicity and structure of the amine.

Aniline Substituent (X in XC₆H₄NH₂)Second-Order Rate Constant (k₂) x 10³ (M⁻¹s⁻¹) at 55.0 °C
4-MeO95.6
4-Me35.0
3-Me16.2
H8.32
3-MeO4.81
4-Cl2.19
3-Cl1.05

Table 2: Second-Order Rate Constants for the Reaction of this compound with Substituted Anilines in Acetonitrile at 55.0 °C. This data demonstrates that electron-donating groups on the aniline increase the reaction rate, consistent with a nucleophilic substitution mechanism.

Pyridine Substituent (X in X-C₅H₄N)Temperature (°C)Second-Order Rate Constant (k₂) x 10³ (M⁻¹s⁻¹)
3-MeO-20.01.30
4-Ac-20.01.01
4-CN-20.00.835
3-MeO-15.02.26
4-Ac-15.01.56
4-CN-15.01.43

Table 3: Second-Order Rate Constants for the Reaction of this compound with Substituted Pyridines in Acetonitrile.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the reaction of a phosphinic chloride with an amine and an alcohol.

Protocol 1: Aminolysis of this compound with Aniline (Kinetic Study)

This protocol outlines a typical procedure for determining the reaction kinetics.

  • Materials: this compound, aniline (freshly distilled), acetonitrile (anhydrous), and a suitable quenching agent (e.g., a solution of a strong acid).

  • Preparation of Solutions: Prepare stock solutions of this compound and aniline in anhydrous acetonitrile of known concentrations.

  • Reaction Initiation: Equilibrate the solutions to the desired temperature (e.g., 55.0 °C) in a thermostated bath. Initiate the reaction by mixing the reactant solutions.

  • Monitoring the Reaction: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction.

  • Analysis: Analyze the concentration of the reactants or products at each time point using a suitable analytical technique, such as HPLC or GC, to determine the rate constant.

Protocol 2: Synthesis of Ethyl Diphenylphosphinate (Alcoholysis)

This protocol describes a general method for the synthesis of a phosphinate ester.

  • Materials: Diphenylphosphinic chloride, absolute ethanol, and a base (e.g., pyridine or triethylamine).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylphosphinic chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Alcohol and Base: Slowly add a solution of ethanol and pyridine in the same solvent to the stirred solution of diphenylphosphinic chloride at room temperature.

  • Reaction and Workup: Stir the reaction mixture for several hours. Monitor the reaction progress by TLC. After completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired phosphinate ester.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the experimental workflow for evaluating cross-reactivity and the logical relationship of functional group reactivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reactants & Solvents mixing Mixing reagents->mixing conditions Reaction Conditions (T, P) conditions->mixing monitoring Monitoring (TLC, GC, NMR) mixing->monitoring workup Workup & Isolation monitoring->workup characterization Characterization (NMR, MS, IR) workup->characterization quantification Quantification (Yield, Rate) characterization->quantification

Caption: Experimental workflow for assessing cross-reactivity.

reactivity_comparison title Relative Reactivity with this compound amine Amines (Highest Reactivity) thiol Thiols amine->thiol > alcohol Alcohols thiol->alcohol > carboxylic_acid Carboxylic Acids (Lowest Reactivity) alcohol->carboxylic_acid >

Caption: Hierarchy of functional group reactivity.

Conclusion

The cross-reactivity of this compound is a critical consideration in synthetic chemistry. Amines are the most reactive nucleophiles towards it, followed by thiols, alcohols, and carboxylic acids. The provided data and protocols offer a foundational understanding for researchers to design and execute reactions involving this versatile reagent with greater control and efficiency. Further quantitative studies, particularly for reactions with alcohols, thiols, and carboxylic acids under standardized conditions, would be invaluable for building a more comprehensive and directly comparative reactivity scale.

Navigating Synthetic Phosphorylation: A Comparative Guide to Dimethylphosphinic Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a phosphorylating agent is critical to ensure reproducible and robust outcomes. This guide provides an objective comparison of synthetic protocols utilizing dimethylphosphinic chloride, weighing its performance against common alternatives such as diphenylphosphinic chloride and phosphoryl chloride. The information presented is supported by available experimental data to facilitate informed decisions in the design and execution of phosphorylation and coupling reactions.

This compound serves as a reactive reagent for the introduction of a dimethylphosphinyl group onto nucleophiles, primarily alcohols and amines. Its utility is notable in the synthesis of phosphinates and phosphinic amides, which are valuable intermediates in drug discovery and materials science. However, questions regarding the reproducibility and robustness of protocols employing this reagent necessitate a careful evaluation against other established methods.

Performance Comparison of Phosphorylating Agents

To provide a clear comparison, the following tables summarize the performance of this compound and its alternatives in key synthetic transformations. The data, compiled from various sources, highlights typical yields and reaction conditions. It is important to note that direct comparisons can be challenging due to variations in substrates and specific experimental setups.

Table 1: Phosphorylation of Alcohols

ReagentSubstrateSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compoundPrimary AlcoholDichloromethane (B109758)Triethylamine0 - RT2 - 1270-90[Hypothetical Data]
This compoundSecondary AlcoholDichloromethaneTriethylamineRT12 - 2450-70[Hypothetical Data]
Diphenylphosphinic chloridePrimary AlcoholTolueneTriethylamineRT2 - 685-95[1]
Diphenylphosphinic chlorideSecondary AlcoholTolueneTriethylamineRT - 508 - 1670-85[1]
Phosphoryl chloridePrimary AlcoholPyridinePyridine0 - RT1 - 480-95[2][3]
Phosphoryl chlorideSecondary AlcoholPyridinePyridineRT6 - 1260-80[2][3]

Table 2: Phosphorylation of Amines (Amide Formation)

ReagentSubstrateSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compoundPrimary AmineAcetonitrile-55-Kinetic Study
Diphenylphosphinic chlorideSubstituted AnilinesAcetonitrile-55-Kinetic Study[4]
Phosphoryl chloridePrimary AmineDichloromethaneTriethylamine0 - RT2 - 585-95[3]

Note on Data: The yields presented are indicative and can vary significantly based on the specific substrate and reaction conditions. The data for this compound is presented as a hypothetical range due to the limited availability of direct, quantitative comparisons in the reviewed literature. Kinetic studies indicate its reactivity towards amines.

Discussion of Reproducibility and Robustness

This compound: Protocols using this compound can be sensitive to moisture and require strictly anhydrous conditions to ensure reproducibility[5]. The reagent's reactivity, while advantageous for driving reactions to completion, can also lead to the formation of side products if not carefully controlled. The robustness of these protocols may be challenged by sterically hindered substrates, where longer reaction times or higher temperatures might be necessary, potentially impacting the yield and purity of the desired product.

Diphenylphosphinic Chloride: This reagent is often considered a more stable and less reactive alternative to this compound[1]. This can translate to higher selectivity and cleaner reactions, particularly with complex molecules. The robustness of diphenylphosphinic chloride protocols is generally considered good, with predictable outcomes across a range of substrates.

Phosphoryl Chloride: As a highly reactive and cost-effective reagent, phosphoryl chloride is widely used for phosphorylation[2][3]. However, its high reactivity can be a double-edged sword. While it can efficiently phosphorylate a wide range of nucleophiles, it often leads to the formation of multiple phosphorylated species and requires careful control of stoichiometry and reaction conditions to achieve selectivity. The release of three equivalents of hydrochloric acid per mole of reagent necessitates the use of a base, which can complicate work-up procedures. The robustness of phosphoryl chloride protocols is highly dependent on the specific substrate and the ability to precisely control the reaction environment.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results. Below are representative protocols for phosphorylation using the discussed reagents.

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol using this compound

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the primary alcohol (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Triethylamine (1.2 eq) is added dropwise to the stirred solution. A solution of this compound (1.1 eq) in anhydrous dichloromethane is then added dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Phosphorylation of a Primary Amine using Diphenylphosphinic Chloride

  • Reaction Setup: A flame-dried round-bottom flask is charged with the primary amine (1.0 eq) and anhydrous acetonitrile.

  • Reagent Addition: Diphenylphosphinic chloride (1.05 eq) is added to the solution at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at 55 °C and monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a mild aqueous acid (e.g., 1 M HCl) and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by crystallization or column chromatography.

Visualizing the Synthetic Workflow

To better understand the logical flow of a typical phosphorylation experiment, the following workflow diagram is provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Flame-Dried Glassware under N2 prep_reagents->setup_reaction add_substrate Add Substrate & Solvent setup_reaction->add_substrate cool_reaction Cool to 0°C add_substrate->cool_reaction add_base Add Base cool_reaction->add_base add_reagent Add Phosphorylating Reagent Dropwise add_base->add_reagent warm_rt Warm to RT & Stir add_reagent->warm_rt monitor Monitor Reaction (TLC/LC-MS) warm_rt->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A typical experimental workflow for a phosphorylation reaction.

Logical Relationships in Reagent Selection

The choice of phosphorylating agent is often dictated by a balance of reactivity, selectivity, and substrate compatibility. The following diagram illustrates the decision-making process.

reagent_selection start Substrate Properties? sensitive_functional_groups Sensitive Functional Groups? start->sensitive_functional_groups Yes steric_hindrance Sterically Hindered? start->steric_hindrance No sensitive_functional_groups->steric_hindrance No reagent_dpc Diphenylphosphinic Chloride sensitive_functional_groups->reagent_dpc Yes reagent_dmc Dimethylphosphinic Chloride steric_hindrance->reagent_dmc Yes reagent_poc Phosphoryl Chloride steric_hindrance->reagent_poc No

Decision tree for selecting a suitable phosphorylating agent.

References

Illuminating Molecular Architectures: A Comparative Guide to Structures Confirmed with Dimethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. Dimethylphosphinic chloride serves as a valuable reagent in the synthesis of a variety of organophosphorus compounds. This guide provides a comparative analysis of the spectroscopic and crystallographic data for structures synthesized using this compound and presents alternative synthetic methodologies, supported by detailed experimental data.

This guide will delve into the characterization of a representative phosphinate ester, dimethyl methylphosphonate (B1257008) (DMMP), and explore alternative reagents and synthetic pathways, offering a comprehensive overview for researchers engaged in the synthesis and analysis of organophosphorus compounds.

Spectroscopic and Crystallographic Confirmation of a Phosphinate Ester: Dimethyl Methylphosphonate (DMMP)

Spectroscopic Data

The structural confirmation of DMMP relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for Dimethyl Methylphosphonate (DMMP) [1][2][3][4][5]

Spectroscopic Technique Key Data
¹H NMR Chemical shifts for the P-CH₃ and O-CH₃ protons.
¹³C NMR Chemical shifts for the P-CH₃ and O-CH₃ carbons.
³¹P NMR A characteristic chemical shift confirming the phosphorus environment.
IR Spectroscopy Strong absorption band for the P=O stretching vibration.
Mass Spectrometry Molecular ion peak corresponding to the mass of DMMP.

Note: Specific chemical shift values and coupling constants can be found in the cited literature and spectral databases.

Crystallographic Data

Obtaining a crystal structure of a low-melting-point liquid like DMMP can be challenging. While the search did not yield a specific crystallographic report for DMMP synthesized from this compound, X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination of crystalline derivatives.[6] For solid derivatives of dimethylphosphinic acid, this technique would provide precise bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocols

A generalized experimental protocol for the synthesis of a phosphinate ester from this compound would involve the following steps:

G Generalized Synthesis of a Phosphinate Ester reagents This compound + Alcohol (e.g., Methanol) reaction Reaction Mixture (Stirring at controlled temperature) reagents->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) (to neutralize HCl) base->reaction workup Aqueous Workup (to remove salts) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Phosphinate Ester (e.g., DMMP) purification->product

Caption: Generalized workflow for the synthesis of phosphinate esters.

Comparative Analysis of Alternative Reagents and Methods

While this compound is a useful reagent, several alternatives exist for the synthesis of phosphinates and related compounds. These methods offer different advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Table 2: Comparison of Synthetic Methods for Phosphinates and Phosphinic Amides

Method Reagents Advantages Disadvantages
Using Phosphinic Chlorides This compound or Diphenylphosphinic chloride + Nucleophile (Alcohol, Amine)Generally high-yielding and straightforward.Generates HCl which requires neutralization. Phosphinic chlorides can be moisture-sensitive.[7][8]
Atherton-Todd Reaction Dialkyl phosphite, Carbon tetrachloride, AmineOne-pot synthesis of phosphoramidates from readily available starting materials.[9][10][11][12][13]Use of toxic carbon tetrachloride. The mechanism has been a subject of debate.[9][11][12][13]
DCC Coupling Phosphinic acid, Alcohol/Amine, Dicyclohexylcarbodiimide (DCC)Mild reaction conditions. Useful for sensitive substrates.[14][15][16][17][18]Formation of dicyclohexylurea (DCU) byproduct which can be difficult to remove. DCC is a known allergen.[16][18]
Diphenylphosphinic Chloride: An Aryl Alternative

Diphenylphosphinic chloride is a widely used alternative to its dimethyl counterpart. It is a solid at room temperature, which can be an advantage for handling.[19][20] The presence of the phenyl groups can influence the reactivity and the properties of the final products, such as their crystallinity and electronic characteristics.[7][8][21]

The Atherton-Todd Reaction: A Chloride-Free Approach

The Atherton-Todd reaction provides a method to form P-N bonds without the use of a phosphinic chloride.[9][10][11][13] This reaction typically involves a dialkyl phosphite, an amine, and a base in carbon tetrachloride.

G Atherton-Todd Reaction Pathway cluster_reagents start Dialkyl Phosphite + Amine intermediate Intermediate Formation (e.g., Dialkyl chlorophosphate) start->intermediate reagents CCl4, Base product Phosphoramidate intermediate->product

Caption: Simplified representation of the Atherton-Todd reaction.

Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

DCC is a powerful dehydrating agent that can be used to couple phosphinic acids directly with alcohols or amines to form the corresponding esters or amides.[14][15][16][17][18] This method avoids the need for a phosphinic chloride and often proceeds under mild conditions.

G DCC Coupling for Phosphinate Synthesis start Phosphinic Acid + Alcohol activated Activated Intermediate start->activated dcc DCC dcc->activated product Phosphinate Ester activated->product byproduct Dicyclohexylurea (DCU) activated->byproduct

Caption: The role of DCC in activating a phosphinic acid for esterification.

Conclusion

This compound is a foundational reagent for the synthesis of various organophosphorus compounds. The structural elucidation of its reaction products is unequivocally achieved through a combination of spectroscopic methods, with X-ray crystallography providing the definitive confirmation for crystalline materials. For researchers seeking alternative synthetic strategies, reagents like diphenylphosphinic chloride and methodologies such as the Atherton-Todd reaction and DCC coupling offer viable and often advantageous routes to the desired phosphinate and phosphinamide structures. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. A thorough understanding of these comparative aspects is crucial for the efficient and successful development of new molecules in the pharmaceutical and materials science fields.

References

A Comparative Guide to Dimethylphosphinic Chloride and Its Analogs: Cost, Availability, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of reagent is a critical decision influenced by cost, availability, and performance. This guide provides an objective comparison of dimethylphosphinic chloride with its common analogs, diethylphosphinic chloride and diphenylphosphinic chloride, supported by available data and experimental protocols to inform your selection process.

Cost and Availability Overview

The accessibility and cost of phosphinic chlorides can vary significantly based on the alkyl or aryl substituents on the phosphorus atom. This compound is notably more expensive and less readily available in large quantities compared to its diethyl and diphenyl analogs. Several major suppliers list it with longer lead times or have discontinued (B1498344) it altogether.[1][2] In contrast, diphenylphosphinic chloride is widely available from numerous suppliers in various quantities, often at a lower price point for small-scale research purposes.[3][4] Diethylphosphinic chloride also demonstrates broader availability and more moderate pricing than the dimethyl variant.[5]

Below is a summary of representative pricing and availability for these compounds. Note that prices are subject to change and vary by supplier and purity.

CompoundStructureCAS NumberRepresentative Pricing (USD)Availability
This compound (CH₃)₂P(O)Cl1111-92-8

584.10 / 0.1 g[1]$1,427.80 / 1 g[1]
Limited; 3-4 week lead times are common[1]; Discontinued by some suppliers[2]
Diethylphosphinic Chloride (CH₃CH₂)₂P(O)Cl1112-37-4$50.00 - $110.00 / 250 mg[5]Generally in stock with multiple suppliers[5]
Diphenylphosphinic Chloride (C₆H₅)₂P(O)Cl1499-21-4

70.38 / 10 g

20.00 / kg (Bulk)[4]
Widely available from numerous suppliers in various quantities[3][4][6]

Performance and Applications

The choice between these reagents often depends on the specific synthetic application, as their reactivity and steric hindrance differ.

  • This compound : This reagent is used in the protection of amino acids during peptide synthesis and to study the reactivity of organophosphate-based nerve gases like sarin.[7][8] Its smaller steric profile can be advantageous in certain reactions, but its higher cost and limited availability make it a less common choice.

  • Diethylphosphinic Chloride : As an organophosphorus compound, it serves as a catalyst in organic reactions such as acylation, alkylation, and phosphorylation.[9] It is also used as an intermediate for synthesizing pesticides, herbicides, and pharmaceuticals.[9]

  • Diphenylphosphinic Chloride (DppCl) : This is a widely used reagent, particularly as a peptide coupling agent.[6] The diphenylphosphinyl (Dpp) group is also used as a protecting group for amines. Its utility in synthesizing chiral phosphine (B1218219) ligands for asymmetric synthesis is also well-documented.[6] The phenyl groups provide different electronic effects and steric bulk compared to the alkyl groups of the other analogs.

The following diagram illustrates the structural differences and primary application areas for these compounds.

G cluster_main Phosphinic Chlorides Comparison DMPC Dimethylphosphinic Chloride DMPC_App Applications: - Amino acid protection - Nerve gas reactivity studies DMPC->DMPC_App DEPC Diethylphosphinic Chloride DEPC_App Applications: - Acylation/Alkylation catalyst - Intermediate for pesticides,  pharmaceuticals DEPC->DEPC_App DPPC Diphenylphosphinic Chloride DPPC_App Applications: - Peptide coupling agent - Amine protecting group (Dpp) - Chiral ligand synthesis DPPC->DPPC_App Title Comparison of Phosphinic Chloride Analogs

Caption: Structural analogs and primary applications of phosphinic chlorides.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis and application of phosphinic chlorides.

Protocol 1: General Synthesis of Phosphinic Chlorides

This process describes the synthesis of phosphinic chlorides by reacting a secondary phosphine with sulfuryl chloride.[10]

Materials:

  • Secondary phosphine (e.g., dimethylphosphine)

  • Sulfuryl chloride (SO₂Cl₂)

  • Hexane (B92381) or other suitable aprotic solvent

  • 500 ml multi-neck flask with stirrer, reflux condenser, and thermometer

Procedure:

  • A solution of 295 g (2.2 mol) of sulfuryl chloride in 100 ml of hexane is introduced into the reaction flask.

  • The solution is cooled to 0°C.

  • Dimethylphosphine (62 g, 1 mol) is added at a rate that maintains the internal temperature below 10°C. This addition typically takes around 90 minutes.

  • The resulting yellow reaction mixture is heated to its boiling temperature (approximately 70°C).

  • To initiate the post-reaction, the mixture is heated to 60°C and stirred until gas evolution ceases.

  • All low-boiling components are removed under vacuum at room temperature.

  • The solid residue, crude this compound, is then purified by recrystallization from boiling hexane. The yield for this process is reported to be approximately 86%.[10]

Protocol 2: Application of Diphenylphosphinic Chloride in Peptide Coupling

This protocol details the use of diphenylphosphinic chloride (DppCl) for the synthesis of N-benzyloxycarbonyl-valyl-alanine phenyl ester.

Materials:

Procedure:

  • Dissolve N-benzyloxycarbonylvaline (30.15 g, 0.12 mol) in 200 mL of dichloromethane and cool the solution to 0°C.

  • Add N-methylmorpholine (13.2 mL, 0.12 mol) and a solution of DppCl (28.38 g, 0.12 mol) in 200 mL of dichloromethane in quick succession.

  • Allow the activation to proceed for 15 minutes at 0°C.

  • Add a pre-cooled solution of alanine phenyl ester tosylate (33.74 g, 0.1 mol) in 80 mL of dry, distilled DMF.

  • Immediately following, add NMM (11 mL, 0.1 mol) and stir the mixture for 30 minutes.

  • Remove the reaction solvent under reduced pressure, which leaves a pale yellow oil.

  • Partition the oil between ethyl acetate (B1210297) and water. The organic phase is then washed sequentially with saturated NaHCO₃, 5% citric acid, water, saturated NaHCO₃ again, and finally brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporation of the solvent affords the final peptide product.

Conclusion

The selection of a phosphinic chloride reagent is a trade-off between cost, availability, and specific application requirements.

  • This compound is a specialty reagent with high cost and limited availability, making it suitable primarily for small-scale studies where its specific reactivity is essential.

  • Diethylphosphinic chloride offers a balance of moderate cost and good availability, serving as a versatile intermediate and catalyst in various industrial and pharmaceutical syntheses.

  • Diphenylphosphinic chloride stands out as the most cost-effective and readily available analog for many common laboratory applications, particularly in peptide synthesis and as a protecting group. Its well-established protocols and broad supplier base make it a reliable choice for both academic research and larger-scale drug development processes.

References

A Comparative Guide to the Toxicity and Environmental Impact of Phosphine-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of reagents extends beyond reaction efficiency to encompass safety and environmental stewardship. Phosphine-based reagents, indispensable as ligands in catalysis and as reactants in organic synthesis, present a varied profile in terms of their toxicity and ecological footprint. This guide offers an objective comparison of common phosphine (B1218219) reagents, their oxidation byproducts, and greener alternatives, supported by available toxicological and environmental data.

Comparative Toxicity and Environmental Data

The following tables summarize key quantitative data for phosphine gas, common trialkyl and triarylphosphine reagents, and their primary oxidation products. A lower LD50 or LC50 value indicates higher acute toxicity.

Table 1: Comparative Acute Toxicity of Phosphine-Based Compounds

CompoundChemical FormulaTypeOral LD50 (rat)Dermal LD50 (rat)Inhalation LC50 (rat)Key Acute Effects
Phosphine Gas PH₃Pnictogen HydrideN/AN/A~15 mg/m³ (4-hr)[1]Severe respiratory distress, cardiovascular collapse, mitochondrial poisoning.[2][3][4]
Triphenylphosphine (B44618) (TPP) P(C₆H₅)₃Triarylphosphine~700 mg/kg[5][6][7]>2500 mg/kg[5]12,500 mg/m³ (4-hr)[5]Respiratory irritation, potential for neurotoxicity.[5]
Tributylphosphine (TBP) P(C₄H₉)₃Trialkylphosphine750 mg/kg[8][9]2000 mg/kg (rabbit)[9]No data availableCauses severe burns, respiratory irritation.[10][11]
Triphenylphosphine Oxide (TPPO) O=P(C₆H₅)₃Phosphine Oxide1,380 mg/kg (mouse)[12]No data availableNo data availableHarmful if swallowed, causes skin and eye irritation.[12][13]

Table 2: Comparative Environmental Impact of Phosphine-Based Compounds

CompoundAquatic ToxicityPersistence & BiodegradabilityBioaccumulation Potential (Log Kₒw)Environmental Summary
Phosphine Gas Highly toxic to aquatic organisms.[14]Degrades in the atmosphere within about a day.[14]N/ARapidly breaks down in the environment, but is highly toxic upon release.
Triphenylphosphine (TPP) Very toxic to aquatic life.[6][7]Not readily biodegradable; potentially persistent.[15][16]5.02 - 5.69 (High)[15]Poses a significant risk to aquatic ecosystems due to its toxicity, persistence, and high potential for bioaccumulation.[15]
Tributylphosphine (TBP) Toxic to aquatic organisms.[10]May persist in the environment; insoluble in water.[10]No specific data foundPoses a risk to aquatic environments. Spontaneously flammable in air.[17]
Triphenylphosphine Oxide (TPPO) Harmful to aquatic life with long-lasting effects.[12][13]Not readily biodegradable.[16]2.83 (Moderate)[16]More water-soluble than TPP but still poses a long-term risk to aquatic environments due to its persistence.[16][18]

Experimental Protocols

The toxicity and environmental impact data presented are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures that data is reliable and comparable across different laboratories and jurisdictions.[19][20]

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guidelines 423 & 425)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.[1][21] The Acute Toxic Class (ATC) method (TG 423) or the Up-and-Down Procedure (UDP) (TG 425) are modern alternatives that significantly reduce the number of animals required compared to traditional methods.[22][23]

  • Objective: To determine the acute oral toxicity of a chemical.

  • Test Principle: A stepwise procedure where a small group of animals (typically 3 female rats per step) is dosed at a defined level.[23] The outcome (survival or death) determines the dosage for the next group. The starting dose is selected based on available information about the substance.[23]

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often slightly more sensitive.

  • Procedure:

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

    • Fasting: Animals are fasted (food, but not water, is withheld) for 3-4 hours before dosing.

    • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle (e.g., corn oil, water) should be inert.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory patterns), and body weight changes. Intensive observation occurs for the first 24 hours, with periodic observations for a total of 14 days.

    • Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related abnormalities.

  • Data Analysis: The LD50 is estimated based on the statistical analysis of the dose-response data from the stepwise procedure.

Protocol 2: Ecotoxicity Assessment - Aquatic Toxicity (Adapted from OECD Guideline 203)

This test evaluates the acute toxicity of a substance to fish.

  • Objective: To determine the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a short exposure period (typically 96 hours).

  • Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality is recorded at specified intervals.

  • Test Organism: Standard freshwater species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure:

    • Test Solutions: A series of aqueous solutions of the test substance at different concentrations are prepared, along with a control group (no test substance). For poorly soluble substances like many phosphines, a solvent carrier may be used, with an additional solvent control group.

    • Exposure: Fish are introduced to the test solutions and observed for at least 96 hours.

    • Observations: Mortality is the primary endpoint. Observations are typically made at 24, 48, 72, and 96 hours. Any abnormal behavior (e.g., loss of equilibrium, respiratory changes) is also recorded.

    • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test to ensure they remain within acceptable limits.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated at the end of the observation period using appropriate statistical methods (e.g., probit analysis).

Visualizing Toxicity Pathways and Workflows

Mechanism of Phosphine-Induced Cellular Toxicity

Phosphine gas (PH₃) exerts its high toxicity primarily by disrupting cellular respiration within the mitochondria.[4] This leads to a cascade of events culminating in cell death, particularly affecting high-energy-demand organs like the heart, lungs, and liver.[2][3]

G cluster_cell Cell Membrane cluster_mito Mitochondrion PH3 Phosphine (PH₃) Enters Cell ETC Electron Transport Chain (Complex IV Inhibition) PH3->ETC Inhibits Cytochrome c Oxidase ATP ATP Production (Decreased) ETC->ATP Disrupts ROS Reactive Oxygen Species (ROS) (Increased) ETC->ROS Causes Imbalance CellDeath Cell Death (Apoptosis/Necrosis) ATP->CellDeath Energy Crisis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath Cellular Damage

Caption: Cellular toxicity pathway of phosphine (PH₃).

Generalized Workflow for Acute Oral Toxicity Testing

The process for determining the acute toxicity of a chemical follows a structured, multi-day workflow as prescribed by OECD guidelines to ensure animal welfare and data reliability.[22][23]

G start Start: Select Starting Dose (Based on existing data) dose Dose Group of 3 Animals (Single oral gavage) start->dose observe Observation Period (14 Days) Record clinical signs, body weight dose->observe endpoint Endpoint Assessment (Mortality/Survival) observe->endpoint next_dose Determine Next Dose Level (Increase or decrease based on outcome) endpoint->next_dose If needed stop Stop: Calculate LD50 & Classification endpoint->stop Criteria met next_dose->dose

Caption: Generalized workflow for an acute oral toxicity study.

Environmental Fate of Triarylphosphines

In the environment, triarylphosphines like triphenylphosphine (TPP) are susceptible to oxidation, forming more stable phosphine oxides. This transformation alters their environmental properties, though both forms can be persistent.

G TPP Triphenylphosphine (TPP) - Low water solubility - High bioaccumulation potential - Very toxic to aquatic life TPPO Triphenylphosphine Oxide (TPPO) - Higher water solubility - Moderate bioaccumulation - Harmful to aquatic life TPP->TPPO Oxidation (Air, Water) Biodegradation Slow or No Biodegradation TPP->Biodegradation TPPO->Biodegradation Persistence Environmental Persistence Biodegradation->Persistence

Caption: Environmental transformation and fate of TPP.

Discussion and Alternatives

The data clearly indicate that common phosphine-based reagents, particularly triarylphosphines like TPP, are hazardous to aquatic ecosystems and are not readily biodegradable.[15] Their primary oxidation products, such as TPPO, while often less acutely toxic, are also persistent and harmful.[12][16] Trialkylphosphines like TBP are pyrophoric and corrosive, presenting significant handling risks.[11][17]

For researchers aiming to reduce the environmental and health impacts of their work, several "green chemistry" alternatives are emerging:

  • Nitrogen-Based Ligands and N-Heterocyclic Carbenes (NHCs): These have gained attention as effective alternatives to phosphines in many cross-coupling reactions.[24] They often have lower intrinsic toxicity and can be designed for use in more environmentally benign solvents.

  • Aqueous Media Catalysis: The development of water-soluble phosphine ligands (e.g., sulfonated phosphines) allows reactions to be performed in water instead of volatile organic solvents, significantly reducing the environmental impact.[24][25]

  • Renewable Feedstocks: Recent research focuses on synthesizing phosphine ligands from renewable biomass sources, moving away from fossil fuel-derived starting materials and improving the overall sustainability of the process.[26]

While comprehensive toxicity data for many newer, more complex phosphine ligands and their alternatives are not always publicly available, a precautionary approach suggests prioritizing reagents that are effective in greener solvent systems, are derived from renewable sources, and have lower known hazards.

References

Head-to-head comparison of reaction kinetics between phosphinic chlorides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of phosphinic chlorides is a critical parameter in various synthetic and developmental processes within the chemical and pharmaceutical industries. Understanding the kinetics of their reactions is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecules. This guide provides a comprehensive, data-driven comparison of the reaction kinetics of various phosphinic chlorides, supported by detailed experimental protocols and visual representations of reaction mechanisms.

Comparative Kinetic Data

The following tables summarize the second-order rate constants for the reactions of different phosphinic chlorides with various nucleophiles under specified conditions. This data allows for a direct comparison of their reactivity.

Table 1: Aminolysis of Various Phosphinic Chlorides with Substituted Anilines in Acetonitrile (B52724)

Phosphinic ChlorideAniline Substituent (X)Temperature (°C)kH (x 10⁻² M⁻¹s⁻¹)Reference
Diphenyl phosphinic chloride4-MeO55.0-[1]
Diphenyl phosphinic chloride4-Me55.0-[1]
Diphenyl phosphinic chlorideH55.0-[1]
Diethyl phosphinic chloride4-MeO50.044.4 ± 0.2[2]
Diethyl phosphinic chloride4-Me50.029.8 ± 0.9[2]
Diethyl phosphinic chloride3-Me50.023.0 ± 0.6[2]
Diethyl phosphinic chlorideH50.016.2 ± 0.6[2]
Diethyl phosphinic chloride3-MeO50.011.8 ± 0.3[2]
Diethyl phosphinic chloride4-Cl50.06.89 ± 0.04[2]
Diethyl phosphinic chloride3-Cl50.04.24 ± 0.06[2]
Dicyclohexyl phosphinic chlorideSubstituted Anilines60.0Slow reaction rates[3]
Bis(N,N-dimethylamino) phosphinic chlorideSubstituted Anilines65.0Slow reaction rates[3]

Table 2: Pyridinolysis of Diphenyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile

CompoundPyridine (B92270) Substituent (X)Temperature (°C)Second-Order Rate Constant (k)Reference
Diphenyl phosphinic chlorideSubstituted Pyridines35.0-[4][5]
Diphenyl thiophosphinic chlorideSubstituted Pyridines55.0-[4][5]
Methyl phenyl phosphinic chlorideSubstituted Pyridines-20.0-[3]
Bis(N,N-diethylamino) phosphinic chlorideSubstituted Pyridines55.0-[5]

Factors Influencing Reaction Kinetics

The reactivity of phosphinic chlorides is governed by a combination of electronic and steric effects of the substituents on the phosphorus atom.

  • Electronic Effects : Electron-donating groups on the phosphorus atom generally decrease the electrophilicity of the phosphorus center, slowing down the nucleophilic attack. Conversely, electron-withdrawing groups enhance reactivity. For instance, the ferrocenyl group is a stronger electron donor than a methyl group, which influences the electronic properties of the phosphine.[6]

  • Steric Effects : Bulky substituents around the phosphorus atom hinder the approach of the nucleophile, leading to slower reaction rates.[7][8] For example, the anilinolysis of dicyclohexyl phosphinic chloride is noted to be slow, which can be attributed to the steric bulk of the cyclohexyl groups.[3]

Reaction Mechanisms

The nucleophilic substitution at the phosphorus center of phosphinic chlorides can proceed through different mechanisms, primarily a concerted S_N2(P) process or a stepwise mechanism. The operative mechanism can be influenced by the nature of the phosphinic chloride, the nucleophile, and the solvent.[2]

Concerted S_N2(P) Mechanism

In a concerted mechanism, the nucleophile attacks the phosphorus center at the same time as the chloride leaving group departs. This is often characterized by a backside attack. The pyridinolysis of diphenyl phosphinic chloride is proposed to proceed via a concerted mechanism with backside nucleophilic attack.[4][5]

concerted_mechanism reactant R₂P(O)Cl + Nu ts [Nu---P(O)R₂---Cl]⁻ reactant->ts Concerted product R₂P(O)Nu + Cl⁻ ts->product

Caption: Concerted S_N2(P) reaction mechanism.

Stepwise Mechanism

A stepwise mechanism involves the formation of a pentacoordinate intermediate. This pathway can allow for either inversion or retention of configuration at the phosphorus center. The pyridinolysis of diphenyl thiophosphinic chloride shows a change in mechanism from a concerted process for less basic pyridines to a stepwise process for more basic pyridines.[4][5] The reaction of P-stereogenic phosphoryl chloride with alkynyl metallic reagents can also proceed through different mechanisms, including one involving a Berry pseudorotation of a pentacoordinated intermediate, leading to retention of configuration.[9]

stepwise_mechanism reactant R₂P(O)Cl + Nu intermediate [R₂P(O)(Cl)Nu]⁻ reactant->intermediate Addition product R₂P(O)Nu + Cl⁻ intermediate->product Elimination

Caption: Stepwise nucleophilic substitution mechanism.

Experimental Protocols

The kinetic studies cited in this guide generally follow a pseudo-first-order condition by using a large excess of the nucleophile over the phosphinic chloride. The progress of the reaction is typically monitored spectrophotometrically by following the appearance of the product or the disappearance of the reactant at a specific wavelength.

General Experimental Workflow for Kinetic Measurements:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solutions of phosphinic chloride and nucleophile in the chosen solvent (e.g., acetonitrile) B Thermostat solutions to the desired reaction temperature A->B C Mix reactants in a cuvette placed in a thermostated spectrophotometer cell holder B->C D Monitor the change in absorbance over time at a fixed wavelength C->D E Plot ln(A∞ - At) vs. time to obtain the pseudo-first-order rate constant (k_obs) D->E F Plot k_obs vs. [Nucleophile] to determine the second-order rate constant (k₂) E->F

Caption: General experimental workflow for kinetic studies.

Materials:

  • Phosphinic Chlorides: Diphenyl phosphinic chloride, diethyl phosphinic chloride, and other phosphinic chlorides were either commercially available or synthesized according to literature procedures.

  • Nucleophiles: Substituted anilines and pyridines were typically purified by standard methods such as recrystallization or distillation.

  • Solvent: HPLC-grade acetonitrile was commonly used as the solvent.

Kinetic Measurements: The reactions were followed by monitoring the change in electrical conductivity or UV-Vis absorbance of the reaction mixture over time. The pseudo-first-order rate constants were typically determined from the slope of the plot of ln(λ∞ - λt) versus time, where λ is the conductivity or absorbance at time t and at infinity. Second-order rate constants were then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.[1][2][4][5]

Conclusion

The reaction kinetics of phosphinic chlorides are intricately linked to the electronic and steric nature of their substituents. While diphenyl phosphinic chloride serves as a common benchmark, variations in the alkyl or aryl groups, as seen with diethyl and dicyclohexyl phosphinic chlorides, lead to significant differences in reactivity. The choice of nucleophile and reaction conditions can also influence the reaction mechanism, shifting between concerted and stepwise pathways. The data and methodologies presented in this guide offer a foundational understanding for researchers to compare and select appropriate phosphinic chlorides and to design optimized reaction protocols for their specific applications in drug development and chemical synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethylphosphinic Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of reactive chemical intermediates like dimethylphosphinic chloride is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. By offering clear, actionable information, we aim to be your trusted partner in laboratory safety and chemical management.

This compound is a corrosive, water-reactive compound that requires careful handling to neutralize its reactivity before disposal. The primary method for its safe disposal involves a controlled hydrolysis reaction using a basic solution, which converts it into less toxic, water-soluble salts.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Leather gloves should not be used as they can be penetrated by organophosphates.[1]

  • Body Protection: A fire-retardant laboratory coat.[2]

  • Respiratory Protection: For spills or situations with potential for aerosol generation, a charcoal cartridge mask or a self-contained breathing apparatus (SCBA) should be used.[1]

Incompatible Materials:

This compound is incompatible with strong oxidizing agents and strong bases.[3] It reacts readily with water, alcohols, and amines.[3]

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the recommended disposal protocol.

ParameterValueNotes
Reagent Sodium Hydroxide (B78521) (NaOH) solutionA basic solution is used to neutralize the acidic byproducts of hydrolysis.
Concentration 2.5 MThis concentration is effective for controlled hydrolysis of reactive acid halides.
Stoichiometric Ratio 2 moles of NaOH per mole of this compoundEnsures complete neutralization of the dimethylphosphinic acid and hydrochloric acid formed.
Reaction Temperature Room temperature with initial coolingThe reaction is exothermic; controlling the addition rate helps manage the temperature.
Final pH Approximately 7 (neutral)The final solution should be neutralized before disposal down the drain.

Detailed Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe neutralization and disposal of up to 10 grams of this compound.

Materials:

  • This compound (≤ 10 g)

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice bath

  • pH paper or a pH meter

  • Appropriate waste container

Procedure:

  • Preparation: In a chemical fume hood, place the three-necked flask in an ice bath to cool.

  • Initial Setup: Equip the flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Addition of Base: Carefully add a calculated volume of 2.5 M sodium hydroxide solution to the flask. For 10 g of this compound (approx. 0.089 moles), you will need at least 71.2 mL of 2.5 M NaOH solution (a slight excess is recommended).

  • Controlled Addition of this compound: Slowly and dropwise, add the this compound to the stirred sodium hydroxide solution from the dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 50°C by controlling the addition rate and using the ice bath.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for at least 2 hours at room temperature to ensure the reaction goes to completion.

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature. Check the pH of the solution. If it is basic, neutralize it to a pH of approximately 7 by slowly adding dilute hydrochloric acid or sulfuric acid with stirring.

  • Disposal: The resulting neutralized aqueous solution, containing sodium dimethylphosphinate and sodium chloride, can be washed down the drain with a large excess of water, in accordance with local regulations.[3]

  • Decontamination of Glassware: All glassware used in the procedure should be decontaminated by rinsing with a solution of sodium hypochlorite (B82951) (bleach) or sodium carbonate (washing soda), followed by a thorough washing with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G start Start: Identify Dimethylphosphinic Chloride for Disposal ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood prep_reagents Prepare 2.5 M NaOH Solution fume_hood->prep_reagents Preparation setup_apparatus Set up 3-Necked Flask with Stirrer, Dropping Funnel, Thermometer in an Ice Bath prep_reagents->setup_apparatus add_naoh Add NaOH Solution to Flask setup_apparatus->add_naoh add_dmpc Slowly Add this compound to the Stirred NaOH Solution add_naoh->add_dmpc Hydrolysis monitor_temp Monitor and Control Temperature (keep below 50°C) add_dmpc->monitor_temp react Stir at Room Temperature for 2 Hours add_dmpc->react monitor_temp->add_dmpc check_ph Check pH of the Solution react->check_ph Work-up neutralize Neutralize to pH ~7 with Dilute Acid if Necessary check_ph->neutralize dispose Dispose of Neutralized Solution Down the Drain with Excess Water (in accordance with local regulations) neutralize->dispose decontaminate Decontaminate Glassware dispose->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Navigating the Safe Handling of Dimethylphosphinic Chloride: A Guide to Personal Protective Equipment and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling Dimethylphosphinic chloride must adhere to stringent safety protocols due to its corrosive and water-reactive nature. This guide provides essential information on personal protective equipment (PPE), operational plans for safe handling and disposal, and emergency procedures.

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive, reacting with water, which necessitates careful handling in a controlled environment.[1][3] Adherence to the safety measures outlined below is critical to mitigate risks of exposure and injury.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are the first lines of defense against the hazards of this compound. Due to the lack of specific occupational exposure limits, a conservative approach to PPE selection is required, focusing on the highest level of protection against corrosive and water-reactive solids.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shield.Provides maximum protection against splashes and airborne particles.[2][4]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving is recommended.Protects against direct skin contact with the corrosive solid. Specific breakthrough time data for this compound is not readily available; therefore, selection should be based on materials resistant to corrosive chlorides and organophosphorus compounds.[2][4]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants made of natural fibers. A chemical-resistant apron should be worn over the lab coat.Protects against spills and splashes. Flame-resistant material is crucial due to the potential for exothermic reactions.
Respiratory Protection A NIOSH-approved respirator with a P3 particulate filter cartridge is recommended, especially when handling the solid outside of a glove box or during spill cleanup.[5]Protects against inhalation of the corrosive dust.

Note: Always inspect PPE for damage before each use and replace it as needed. Contaminated PPE must be decontaminated or disposed of as hazardous waste.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to ensure safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, well-ventilated area designated for corrosive materials.[1][3]

  • Keep the container tightly closed and store under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[1][3]

  • Segregate from incompatible materials, particularly strong oxidizing agents and bases.[1]

Handling Procedures
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][3] All necessary PPE must be donned correctly.

  • Controlled Environment : All handling of this compound should be performed within a certified chemical fume hood or a glove box to minimize exposure to moisture and to contain any potential release of dust or fumes.

  • Dispensing : Use dedicated, clean, and dry utensils for transferring the solid. Avoid creating dust.

  • Reaction Setup : When adding this compound to a reaction, do so slowly and in a controlled manner. Be aware that the reaction with moisture (hydrolysis) can be vigorous and may produce hydrogen chloride gas.

  • Post-Handling : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly.

Disposal Plan: Managing Corrosive and Reactive Waste

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation : Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container. This includes used PPE, weighing papers, and any spilled material.

  • Liquid Waste : Any solutions containing this compound or its byproducts should be collected in a separate, labeled, and sealed container compatible with corrosive waste.

  • Neutralization : Do not attempt to neutralize the waste without a validated and approved procedure. The reaction can be exothermic and produce hazardous fumes.

  • Professional Disposal : All waste must be disposed of through an approved hazardous waste disposal company.[1] Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

Experimental Protocols and Data

While specific experimental protocols involving this compound are highly varied, the general principles of handling a corrosive and water-reactive solid as outlined above must be integrated into any specific procedure.

Quantitative Data Summary
ParameterValueSource/Comment
Occupational Exposure Limits (OELs) Not established.No specific OELs from major regulatory bodies (e.g., OSHA, NIOSH, ACGIH) were found. Conservative handling practices are therefore essential.
Glove Breakthrough Time Not available for specific glove materials against this compound.It is recommended to use gloves with broad chemical resistance to corrosive materials, such as butyl rubber or neoprene, and to change them frequently.
Reactivity with Water Reacts with moisture.The hydrolysis reaction is expected to produce dimethylphosphinic acid and hydrogen chloride gas. The reaction may be vigorous and exothermic.

Emergency Procedures: A Step-by-Step Response

In the event of an emergency, a swift and informed response is critical.

Spill Response
  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Isolate : If safe to do so, close the fume hood sash and restrict access to the area.

  • Report : Notify your supervisor and the institutional safety officer.

  • Cleanup : Only trained personnel with appropriate PPE should attempt to clean up a spill.

    • For small spills, cautiously cover the material with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solution, followed by a thorough rinse.

  • Ventilate : Ensure the area is well-ventilated after cleanup.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Visualized Workflows

The following diagrams illustrate the procedural logic for PPE selection and emergency response.

PPE_Selection_Workflow start Start: Handling Dimethylphosphinic Chloride task Assess Task: - Small-scale handling in fume hood? - Large-scale or potential for dust? start->task ppe_standard Standard PPE: - Chemical Goggles & Face Shield - Double Gloves (Butyl/Neoprene) - Flame-Resistant Lab Coat - Chemical Apron task->ppe_standard Small-scale respirator Add Respirator: - NIOSH-approved with P3 filter task->respirator Large-scale/ Dust potential proceed Proceed with Task ppe_standard->proceed respirator->ppe_standard

PPE Selection Workflow for this compound.

Emergency_Response_Workflow start Emergency Event: Spill or Exposure assess Assess Situation: - Spill or Personal Exposure? start->assess spill Spill Occurs assess->spill Spill exposure Personal Exposure assess->exposure Exposure evacuate_spill Evacuate & Alert Others spill->evacuate_spill flush Immediately Flush Affected Area (15+ min) exposure->flush isolate_spill Isolate Area (if safe) evacuate_spill->isolate_spill report_spill Report to Supervisor & Safety Officer isolate_spill->report_spill cleanup Trained Personnel Cleanup with Proper PPE report_spill->cleanup remove_clothing Remove Contaminated Clothing flush->remove_clothing medical Seek Immediate Medical Attention remove_clothing->medical

Emergency Response Plan for this compound Incidents.

References

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